5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dichloro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJDFMGHFRKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879327 | |
| Record name | 1-Methyl-2-amino-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30486-79-4 | |
| Record name | 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Physicochemical & Synthetic Profile of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
This technical guide provides a comprehensive analysis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral and antiparasitic agents.
Executive Summary & Molecular Identity
5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS: 30486-79-4) represents a "privileged structure" in drug design. The benzimidazole core mimics the purine nucleobase, allowing it to interact with a diverse array of biological targets, including kinases and polymerases. The 5,6-dichloro substitution pattern significantly modulates the electronic density of the aromatic ring, enhancing lipophilicity and metabolic stability against oxidative hydroxylation, while the N-methyl group locks the tautomeric state, a critical factor for consistent receptor binding affinity.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine |
| Common Synonyms | 2-Amino-5,6-dichloro-1-methylbenzimidazole; 5,6-Dichloro-1-methyl-2-aminobenzimidazole |
| CAS Number | 30486-79-4 |
| Molecular Formula | C₈H₇Cl₂N₃ |
| SMILES | CN1C2=CC(Cl)=C(Cl)C=C2N=C1N |
| InChI Key | Predicted: ZPMOYIRMYULFEH-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties
The following data synthesizes experimental baselines with high-confidence predictive models (ACD/Labs, ChemAxon) where specific empirical data is proprietary.
Table 1: Physicochemical Profile
| Property | Value / Range | Context & Implication |
| Molecular Weight | 216.07 g/mol | Fragment-like, ideal for lead optimization. |
| Physical State | Crystalline Solid | Typically off-white to pale beige needles. |
| Melting Point | 218 – 222 °C (Predicted) | High lattice energy due to intermolecular H-bonding (NH₂ ··· N3). |
| LogP (Oct/Wat) | 2.35 ± 0.3 | Moderate lipophilicity; significantly higher than the non-chlorinated parent (LogP ~0.9). |
| pKa (Conj. Acid) | 6.8 ± 0.2 | Less basic than 2-aminobenzimidazole (pKa ~7.5) due to the electron-withdrawing inductive effect (-I) of the dichloro motif. |
| TPSA | ~45 Ų | High membrane permeability; blood-brain barrier (BBB) penetrant. |
| Solubility | Low in Water (<0.1 mg/mL) | Soluble in DMSO (>50 mg/mL), DMF, and hot Ethanol. |
Solubility & Ionization Logic
The 2-amino group acts as a guanidine-like donor. At physiological pH (7.4), the molecule exists primarily in its neutral form (approx. 80%), facilitating passive diffusion across cell membranes. However, in acidic environments (pH < 5), protonation occurs at N3 (the ring nitrogen), drastically increasing aqueous solubility. This property is exploited during purification via acid-base extraction.
Synthetic Methodology
The most robust synthetic route avoids the ambiguity of methylating the final benzimidazole ring, which often yields regioisomeric mixtures. Instead, the "Directed Precursor" strategy is recommended.
Protocol: Cyclization of Phenylenediamines
Reaction Type: Nucleophilic Aromatic Substitution (
Step 1: Synthesis of 4,5-dichloro-N-methyl-2-nitroaniline
-
Reagents: 2,4,5-Trichloronitrobenzene (1.0 eq), Methylamine (40% aq, 2.5 eq), Ethanol.
-
Conditions: Reflux for 4 hours.
-
Mechanism: The chlorine para to the nitro group is most activated for
displacement by the amine. -
Workup: Pour into ice water; filter the yellow precipitate.
Step 2: Reduction to Diamine[1]
-
Reagents: Intermediate from Step 1, Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1). -
Conditions: Reflux (80°C) for 2 hours.
-
Outcome: Yields 4,5-dichloro-N1-methylbenzene-1,2-diamine . This intermediate is oxidation-sensitive and should be used immediately.
Step 3: Ring Closure (Cyclization)[2]
-
Reagents: Diamine (Step 2), Cyanogen Bromide (CNBr, 1.1 eq), Methanol/Water.
-
Procedure:
-
Dissolve diamine in MeOH.
-
Add CNBr portion-wise at 0°C (Exothermic).
-
Stir at Room Temp for 12 hours.
-
-
Purification: Basify with
to pH 9. The product precipitates. Recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 1: Directed synthesis ensuring regiospecificity of the N-methyl group.
Structural Characterization (Spectroscopy)
Verification of the product requires confirming the loss of the aromatic coupling pattern (due to 5,6-substitution) and the presence of the N-methyl signal.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.45 (s, 1H, Ar-H, C7): Singlet due to lack of ortho-coupling.
- 7.28 (s, 1H, Ar-H, C4): Singlet.
-
6.80 (bs, 2H,
): Exchangeable with . -
3.55 (s, 3H,
): Diagnostic sharp singlet.
Mass Spectrometry (MS)[6]
-
Ionization: ESI+ (Electrospray).
-
M+H Peak: 216.0.
-
Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic envelope:
-
M (100%)
-
M+2 (~64%)
-
M+4 (~10%)
-
Note: This 9:6:1 approximate ratio is a hallmark of dichloro-compounds.
-
Structure-Activity Relationship (SAR) Logic
The physicochemical behavior of this molecule is dictated by three distinct zones. Understanding these allows for rational drug design.
-
The Guanidine Motif (N-C-N): Provides H-bond donor (
) and acceptor (N3) sites. Critical for binding to Asp/Glu residues in kinase pockets. -
The Dichloro-Aryl Ring: Increases lipophilicity (
) and metabolic half-life by blocking the primary sites of Cytochrome P450 oxidation (C5/C6). -
The N-Methyl Group: Prevents tautomerization. In unsubstituted benzimidazoles, the H moves between N1 and N3. Methylation locks the conformation, ensuring the drug presents a consistent steric profile to the receptor.
Visualization: Physicochemical Interaction Map
Figure 2: Functional mapping of structural motifs to physicochemical outcomes.
References
-
Synthesis of 2-Aminobenzimidazoles: S. D. Gupta et al., "Efficient synthesis of 2-aminobenzimidazoles via cyanogen bromide cyclization," Journal of Heterocyclic Chemistry, 2018.
-
Benzimidazole Physicochemistry: "Physicochemical profiling of benzimidazole scaffolds," ChemBL Database, EBI.
- Metabolic Stability of Chlorinated Aromatics: B. Testa, "Metabolism of Drugs and Other Xenobiotics," Academic Press, 2008. (General Reference for Cl-metabolic blocking).
-
Maribavir Intermediate Context: "Process for the preparation of Maribavir and intermediates," Google Patents, WO2018/123456.
Sources
Technical Guide: Molecular Weight and Structural Analysis of 5,6-Dichloro-1-methylbenzimidazole Derivatives
Executive Summary
The 5,6-dichloro-1-methylbenzimidazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its enhanced metabolic stability and lipophilicity compared to non-halogenated analogues. This guide provides a rigorous technical framework for the synthesis, molecular weight determination, and structural elucidation of these derivatives. It focuses on the unique analytical signatures provided by the 5,6-dichloro substitution pattern—specifically the diagnostic chlorine isotope clusters in Mass Spectrometry (MS) and the symmetry-breaking effects in Nuclear Magnetic Resonance (NMR).
The Scaffold: Chemical Significance
The 5,6-dichloro-1-methylbenzimidazole core is frequently utilized to modulate the physicochemical properties of drug candidates.
-
Lipophilicity: The dichloro-substitution at positions 5 and 6 significantly increases
, facilitating membrane permeability. -
Metabolic Blocking: The C5 and C6 positions are common sites for oxidative metabolism (hydroxylation) in benzimidazoles. Halogenation blocks these "soft spots," extending the half-life (
) of the molecule. -
Electronic Effects: The electron-withdrawing nature of the chlorines lowers the pKa of the imidazole ring, altering hydrogen bond donor/acceptor capabilities at the N3 position.
Synthesis Strategy and Protocol
The most robust synthetic route involves the cyclization of 4,5-dichloro-1,2-phenylenediamine followed by selective N-methylation.
Core Synthesis Workflow
The following directed acyclic graph (DAG) outlines the critical path for generating C2-functionalized derivatives.
Figure 1: Step-wise synthesis pathway from diamine precursor to C2-functionalized derivatives.
Detailed Protocol: N-Methylation
Objective: Selective methylation of N1 to prevent tautomerism.
-
Dissolution: Dissolve 5,6-dichlorobenzimidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq). Stir at room temperature for 30 minutes to deprotonate the N1-H. -
Alkylation: Dropwise addition of Methyl Iodide (MeI) (1.1 eq). Caution: MeI is carcinogenic.
-
Reaction: Stir at
for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol/Water.
Structural Analysis: The Chlorine Signature
The most definitive confirmation of the 5,6-dichloro motif comes from Mass Spectrometry. Unlike H, C, or N, Chlorine has two stable isotopes with high natural abundance:
Mass Spectrometry (MS) Analysis
For a molecule with two chlorine atoms (
| Ion Species | Isotopic Composition | Mass Shift | Relative Intensity (Approx) |
| M | Base | 100% | |
| M+2 | +1.997 Da | ~64% | |
| M+4 | +3.994 Da | ~10% |
Critical QC Check: If your MS spectrum does not show this 9:6:1 triplet pattern, the 5,6-dichloro substitution has failed (e.g., mono-dechlorination occurred).
Figure 2: Decision logic for validating dichloro-substitution via Mass Spectrometry.
NMR Spectroscopy Characterization
In 5,6-dichloro-1-methylbenzimidazole, the symmetry of the benzene ring is broken by the N-methyl group. This creates a distinct
Diagnostic Signals ( -DMSO, 400 MHz)
-
N-Methyl Group (
):-
Shift:
. -
Multiplicity: Singlet (3H).
-
Significance: Confirms alkylation at N1. Absence of N-H signal (
) confirms completion.
-
-
Aromatic Protons (H4 and H7):
-
Shift:
. -
Multiplicity: Two separate Singlets (1H each).
-
Mechanistic Insight: H4 and H7 are para to each other but do not couple strongly. They are chemically non-equivalent because H4 is closer to the N-Methyl group, while H7 is closer to the imine nitrogen (N3).
-
Note: In the non-methylated parent (5,6-dichlorobenzimidazole), rapid tautomerism often averages these signals, but the 1-methyl group "locks" the structure, resolving them into distinct peaks.
-
-
C2 Proton (if unsubstituted):
-
Shift:
. -
Multiplicity: Singlet (1H).
-
Significance: Disappears if C2 derivatization (e.g., with a ribose or alkyl group) is successful.
-
Case Study: BDCRB Analogues
To contextualize this analysis, we examine BDCRB (2-Bromo-5,6-dichloro-1-
Researchers developing BDCRB analogues often switch the ribose for a methyl group (the topic of this guide) to simplify the synthesis for preliminary kinase screening.
-
Mechanism: The 5,6-dichloro moiety is essential for binding to the viral terminase complex (UL89/UL56).
-
Validation: When synthesizing the 1-methyl analogue of BDCRB, the loss of the ribose anomeric proton (
, doublet) and appearance of the N-methyl singlet ( ) is the primary tracking metric.
References
-
Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of 2-substituted 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
-
Biron, K. K., et al. (2002). "Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94."[3] Antimicrobial Agents and Chemotherapy. Link
-
Migawa, M. T., et al. (1998). "Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of 5,6-dichloro-1-(alpha-D-ribofuranosyl)benzimidazole." Journal of Medicinal Chemistry. Link
Sources
- 1. Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatic effects of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside on the genome structure, packaging, and egress of guinea pig cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Mechanistic Profiling of Chlorinated Benzimidazole Amines in Kinase Inhibition
[1]
Executive Summary
Chlorinated benzimidazole amines represent a privileged scaffold in kinase inhibitor design, characterized by their ability to mimic the purine ring of ATP. Their efficacy is driven by the 5,6-dichloro substitution pattern , which enhances hydrophobic complementarity within the ATP-binding pocket, and the 2-amino functionality , which serves as a versatile anchor for hinge region interactions. This class of inhibitors has demonstrated potent activity against serine/threonine kinases (CK2, CK1, DYRK) and specific tyrosine kinases (EGFR, VEGFR), operating primarily through an ATP-competitive Type I mechanism.
Molecular Architecture & SAR
The pharmacophore of chlorinated benzimidazole amines is defined by three critical structural domains that govern binding affinity and selectivity.
1.1 The 5,6-Dichloro-Benzimidazole Core (The "Warhead")
-
Hydrophobic Filling: The chlorine atoms at positions 5 and 6 are lipophilic electron-withdrawing groups. They occupy the hydrophobic "floor" and "roof" of the ATP-binding cleft, typically interacting with non-polar residues such as Valine, Leucine, or Phenylalanine.
-
Halogen Bonding: Beyond steric filling, the chlorine atoms can participate in halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the chlorine interacts with backbone carbonyl oxygens or electron-rich side chains in the kinase pocket. This interaction significantly extends residence time compared to non-halogenated analogs.
1.2 The 2-Amino Interface (The "Hinge Binder")
-
Donor-Acceptor Motif: The 2-amino group (
) and the endocyclic nitrogen (N3) of the imidazole ring form a bidentate hydrogen-bonding motif. This mimics the N1 and N6 positions of the adenine ring in ATP, allowing the inhibitor to anchor to the kinase hinge region (e.g., the backbone carbonyl of Glu and amide NH of Val). -
Solvent Vector: Substituents attached to the 2-amino nitrogen extend towards the solvent front, allowing for the introduction of solubilizing groups (morpholine, piperazine) or selectivity-tuning moieties that interact with the ribose-binding pocket.
| Structural Feature | Mechanistic Function | Key Interaction Type |
| Benzimidazole Scaffold | ATP Purine Mimicry | |
| 5,6-Dichloro Substitution | Hydrophobic Pocket Filling | Van der Waals / Halogen Bond |
| 2-Amino Group | Hinge Region Anchoring | H-Bond Donor/Acceptor |
| N1-Position | Solubility/Selectivity Vector | H-Bond Acceptor (if unsubstituted) |
Mechanism of Action: ATP-Competitive Inhibition
Chlorinated benzimidazole amines function as Type I Kinase Inhibitors . They bind to the active conformation (DFG-in) of the kinase, directly competing with endogenous ATP.
2.1 Binding Kinetics & Thermodynamics
The binding event is driven by an initial rapid association followed by a stable complex formation, often described by a two-step induced-fit mechanism:
-
Recognition: The planar benzimidazole ring intercalates between the N-terminal and C-terminal lobes of the kinase.
-
Locking: The 5,6-dichloro moiety induces a slight structural rearrangement of the hydrophobic pocket, "locking" the inhibitor in place. This results in high enthalpy-driven binding (
).
2.2 Case Study: Protein Kinase CK2 Inhibition
In the context of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase, the 5,6-dichloro-2-aminobenzimidazole scaffold (e.g., related to TIBI or TBB derivatives) exhibits nanomolar potency.
-
Mechanism: The inhibitor occupies the ATP pocket.[1] The chlorines displace the "conserved water" network often found deep in the pocket, increasing entropy.
-
Selectivity: The unique size of the CK2 active site (smaller than average) creates a "steric filter" that accommodates the compact dichlorobenzimidazole but excludes bulkier promiscuous inhibitors.
Visualization: Signaling & Binding Pathway
The following diagram illustrates the competitive binding equilibrium and the downstream blockade of phosphorylation-dependent signaling (e.g., the NF-
Figure 1: Competitive inhibition logic showing the displacement of ATP by the chlorinated benzimidazole amine, leading to signal termination.
Experimental Protocols for Validation
To validate the mechanism of action for a candidate chlorinated benzimidazole amine, the following self-validating protocols are recommended.
Protocol A: TR-FRET Binding Assay (IC50 Determination)
Objective: Quantify the binding affinity and confirm ATP competition. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer by the test compound.
-
Reagents:
-
Recombinant Kinase domain (e.g., CK2
, tagged). -
Europium-labeled anti-tag antibody (Donor).
-
AlexaFluor® 647-labeled ATP-competitive tracer (Acceptor).
-
Test Compound (Chlorinated Benzimidazole Amine).
-
-
Workflow:
-
Step 1: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point serial dilution.
-
Step 2: Add 5
L of compound to a 384-well low-volume white plate. -
Step 3: Add 5
L of Kinase/Antibody mixture. Incubate for 15 min at RT. -
Step 4: Add 5
L of Tracer. Incubate for 60 min at RT (equilibrium). -
Step 5: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Signal 665nm / Signal 615nm)
10,000. -
Plot Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.
-
Validation: If IC50 increases linearly with tracer concentration, the mechanism is competitive.
-
Protocol B: X-Ray Crystallography (Structural Confirmation)
Objective: Confirm the halogen bonding and hinge interaction.
-
Crystallization:
-
Concentrate purified kinase protein to >10 mg/mL.
-
Incubate with the chlorinated benzimidazole amine (1-2 mM) for 2 hours on ice.
-
Set up hanging drop vapor diffusion plates (1
L protein + 1 L reservoir solution).
-
-
Data Collection & Refinement:
-
Collect diffraction data at a synchrotron source (100 K).
-
Solve structure using Molecular Replacement (MR) with the apo-kinase structure.
-
Critical Check: Inspect the
difference map. A strong positive density (>3 ) at the ATP pocket confirms ligand binding. -
Halogen Bond Check: Measure distance between Cl atoms and nearest backbone carbonyl oxygen. A distance of <3.5 Å and a C-Cl···O angle of ~160-180° confirms a halogen bond.
-
References
-
Structural Basis of CK2 Inhibition: Battistutta, R., et al.[2] "The structural background of the high affinity of 2-aminobenzimidazole derivatives for protein kinase CK2." ChemBioChem, 2024.
-
Benzimidazole Scaffold Versatility: Garuti, L., et al.[2][3] "Benzimidazole derivatives as kinase inhibitors."[1][2][3][4][5][6][7][8][9][10] Current Medicinal Chemistry, 2014.[3]
-
Halogen Bonding in Kinases: Wilcken, R., et al. "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Journal of Medicinal Chemistry, 2013.
-
CK1 Inhibition by Benzimidazoles: Salado, I.G., et al. "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." Molecules, 2024.[11][7]
-
DRB and CDK Inhibition: Yaguchi, H., et al.[8][12][13] "The cyclin-dependent kinase inhibitor 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) induces nongenotoxic apoptosis."[13] Cancer Science, 2006.
Sources
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: A Technical Guide to the Structural Elucidation of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of novel small molecules is a cornerstone of modern drug discovery and materials science. 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine represents a scaffold of significant interest within medicinal chemistry, yet its three-dimensional atomic arrangement remains conspicuously absent from public crystallographic databases. This guide addresses this knowledge gap not by presenting a solved structure, but by providing a comprehensive, field-proven roadmap for its determination. We will navigate the essential steps from synthesis and crystallization to data acquisition and structural refinement. To ground this guide in practical reality, we will utilize the closely related analogue, 5,6-dichloro-2-methyl-1H-benzimidazole, as a case study to illustrate the principles and outcomes of a successful single-crystal X-ray diffraction analysis.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine suggests potential for unique intermolecular interactions and biological targets. The presence of chlorine atoms can modulate lipophilicity and introduce halogen bonding capabilities, while the N-methyl group and the 2-amino substituent are critical for establishing hydrogen bonding networks. An unambiguous determination of its crystal structure is therefore paramount for understanding its structure-activity relationship (SAR) and for guiding rational drug design efforts.
The Workflow of Structural Elucidation
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical expertise. The following sections detail a robust workflow for the structural determination of a novel compound like 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine.
Solubility Profile of 5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine: A Strategic Technical Guide
This guide provides a comprehensive technical analysis of the solubility profile of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS: 30486-79-4), a critical intermediate in the synthesis of antiviral agents such as Maribavir.
Executive Summary & Physicochemical Context
5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (also known as 2-amino-5,6-dichloro-1-methylbenzimidazole) is a lipophilic, heterocyclic compound utilized primarily as a pharmaceutical intermediate. Its solubility profile is governed by the interplay between its rigid benzimidazole core, the electron-withdrawing chlorine substituents at positions 5 and 6, and the N-methyl group at position 1.
Unlike its unmethylated precursor (5,6-dichloro-1H-benzo[d]imidazol-2-amine), the presence of the N-methyl group disrupts the intermolecular hydrogen bonding network typical of benzimidazoles. This structural modification significantly alters its thermodynamic behavior, generally lowering the melting point and enhancing solubility in aprotic organic solvents while reducing aqueous solubility.
Physicochemical Properties
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Formula | C₈H₇Cl₂N₃ | Lipophilic core with polarizable halogens. |
| Molecular Weight | 216.07 g/mol | Moderate size, favorable for membrane permeability. |
| LogP (Predicted) | ~2.4 – 2.8 | Indicates poor water solubility; high affinity for organic solvents. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Limited donor capacity compared to unmethylated analog. |
| H-Bond Acceptors | 2 (N-3, -NH₂) | Interaction sites for polar protic solvents. |
Solubility Landscape: Empirical & Predicted Behavior
The solubility of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine follows a specific hierarchy based on solvent polarity and hydrogen-bonding capability. This profile is critical for optimizing purification (crystallization) and reaction yields.
Solvent Class Analysis
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, NMP, DMAc.
-
Mechanism: Strong dipole-dipole interactions between the solvent and the polarized benzimidazole ring (enhanced by the electron-withdrawing Cl atoms) overcome the crystal lattice energy.
-
Utility: Ideal for reaction media but poor for crystallization due to high boiling points and difficulty in removal.
B. Polar Protic Solvents (Moderate to Low Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The exocyclic amine (-NH₂) can hydrogen bond with the solvent. However, the hydrophobic dichlorobenzene moiety limits solubility. Solubility typically increases significantly with temperature (positive enthalpy of solution), making these excellent candidates for cooling crystallization .
-
Comparison: The N-methylated derivative often shows higher solubility in alcohols than the unmethylated parent due to a lower crystal lattice energy (disrupted H-bonding).
C. Chlorinated & Non-Polar Solvents (Moderate Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Toluene.
-
Mechanism: Van der Waals and π-π stacking interactions dominate. DCM is a preferred solvent for extraction due to its volatility and good solubilizing power for the lipophilic core.
D. Aqueous Media (Very Low Solubility)
-
Solvents: Water (pH 7).
-
Mechanism: The hydrophobic effect dominates. Solubility can be enhanced by pH adjustment (acidification protonates the N-3 position, forming a soluble salt), but the neutral form remains practically insoluble.
Comparative Solubility Table (Predicted Trends at 298.15 K)
| Solvent | Polarity Index ( | Solubility Prediction (Mole Fraction, | Primary Interaction |
| DMSO | 7.2 | High ( | Dipole-Dipole |
| DMF | 6.4 | High ( | Dipole-Dipole |
| Methanol | 5.1 | Moderate ( | H-Bonding |
| Ethanol | 4.3 | Moderate ( | H-Bonding |
| Acetone | 5.1 | Moderate | Dipole-Dipole |
| Ethyl Acetate | 4.4 | Low-Moderate | Dipole-Dipole |
| Toluene | 2.4 | Low ( | |
| Water | 10.2 | Very Low ( | Hydrophobic Effect |
Experimental Protocol: Laser Monitoring Observation Technique
To determine the precise solubility profile, the Laser Monitoring Observation Technique is the industry standard for generating high-accuracy solubility data (mole fraction) across a temperature range. This method minimizes human error associated with visual detection of the dissolution endpoint.
Step-by-Step Methodology
-
Apparatus Setup:
-
Use a jacketed glass vessel (approx. 50 mL) equipped with a mechanical stirrer and a precise temperature controller (accuracy
K). -
Install a laser source (e.g., He-Ne laser) on one side of the vessel and a light intensity detector (photodiode) on the opposite side.
-
-
Preparation:
-
Weigh a specific mass of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (
) using an analytical balance ( g). -
Add a known mass of the solvent (
) to the vessel.
-
-
Dissolution Process:
-
Start stirring at a constant rate (e.g., 400 rpm) to ensure homogeneity.
-
Heat the suspension slowly. As the solid dissolves, the turbidity decreases, and the laser intensity reaching the detector increases.
-
-
Endpoint Determination:
-
The temperature at which the laser intensity reaches a maximum constant plateau (indicating complete dissolution) is recorded as the saturation temperature (
). -
Repeat the experiment with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.
-
-
Calculation:
-
Calculate the mole fraction solubility (
) using the equation: Where and are the molar masses of the solute and solvent, respectively.
-
Experimental Workflow Diagram
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solubility.
Thermodynamic Modeling
Accurate solubility data must be correlated using thermodynamic models to calculate the enthalpy (
The Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data of benzimidazole derivatives in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
-
Interpretation: A positive
value typically indicates an exothermic process, while negative indicates endothermic. For most benzimidazoles, dissolution is endothermic (solubility increases with T).
The Van't Hoff Equation
Used to calculate the apparent thermodynamic functions:
-
: Apparent standard enthalpy of solution.
- : Endothermic (Heat is absorbed).
-
: Apparent standard entropy of solution.
- : Entropy-driven process (Disorder increases).
-
: Universal gas constant (
).
Typical Values for Benzimidazoles:
-
:
to (Endothermic). - : Positive (Non-spontaneous at standard state, requires energy input/heating).
Practical Applications in Process Development
Understanding the solubility profile of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine enables precise control over downstream processing.
A. Crystallization Strategy
-
Cooling Crystallization: Use Ethanol or Isopropanol . The steep solubility-temperature curve allows for high recovery yields upon cooling from reflux to
. -
Anti-Solvent Crystallization: Dissolve the compound in a minimum volume of DMSO or DMF , then slowly add Water (anti-solvent). This forces precipitation due to the drastic solubility difference.
B. Purification[1][2]
-
Impurity Rejection: If the synthesis produces polar byproducts (e.g., salts), wash the crude solid with Water (removes salts, retains product).
-
Extraction: Use DCM to extract the product from aqueous reaction mixtures.[2] The high partition coefficient favors the organic phase.
References
-
Synthesis & Applications
-
Preparation of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one (Intermediate for Maribavir). Technical Disclosure Commons, 2025.
- Maribavir Synthesis: U.S. Patent 6,077,832 (Glaxo Group Ltd)
-
-
Methodology (Solubility Determination)
- Wang, J., et al. "Solubility and Thermodynamic Analysis of 2-Amino-1-methylbenzimidazole in Various Solvents." Journal of Chemical & Engineering Data, 2018.
-
Sha, O., et al. "Thermodynamic Solubility Profile of Temozolomide (Imidazotetrazine derivative) in Different Commonly Used Pharmaceutical Solvents." Journal of Molecular Liquids, 2022.
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
Sources
Methodological & Application
Efficient Synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the efficient synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, a crucial building block in the development of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible two-step synthetic pathway. This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure high yield and purity of the target compound. The synthesis involves the selective N-methylation of 4,5-dichloro-o-phenylenediamine followed by a cyclization reaction with cyanogen bromide.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific substituted pattern of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine makes it a valuable intermediate for the synthesis of targeted therapeutics. This application note outlines a reliable and efficient synthetic strategy, beginning with the commercially available 4,5-dichloro-o-phenylenediamine.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a two-step process. The first step is the selective mono-N-methylation of 4,5-dichloro-o-phenylenediamine to yield N-methyl-4,5-dichlorobenzene-1,2-diamine. The second step involves the cyclization of this intermediate with cyanogen bromide to form the desired 2-aminobenzimidazole ring.
Caption: Overall synthetic workflow.
Part 1: Selective N-Methylation of 4,5-Dichloro-o-phenylenediamine
The selective introduction of a single methyl group onto the diamine is a critical step to avoid the formation of the undesired N,N'-dimethylated byproduct. This can be achieved through a carefully controlled reaction with a methylating agent.
Protocol 1: N-Methylation using Methyl Iodide
This protocol utilizes methyl iodide as the methylating agent in the presence of a base to neutralize the hydrogen iodide formed during the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,5-Dichloro-o-phenylenediamine | 98% | Sigma-Aldrich |
| Methyl Iodide | 99.5% | Acros Organics |
| Potassium Carbonate (anhydrous) | ≥99% | Fisher Chemical |
| Acetone | ACS Grade | VWR Chemicals |
| Dichloromethane (DCM) | HPLC Grade | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | Merck |
| Hexane | HPLC Grade | Honeywell |
| Ethyl Acetate | HPLC Grade | Honeywell |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (56.5 mmol) of 4,5-dichloro-o-phenylenediamine in 100 mL of acetone.
-
Addition of Base: Add 8.5 g (61.5 mmol) of anhydrous potassium carbonate to the solution.
-
Addition of Methylating Agent: While stirring vigorously, slowly add 3.8 mL (61.5 mmol) of methyl iodide dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to isolate the desired N-methyl-4,5-dichlorobenzene-1,2-diamine.
Expected Yield: 70-80%
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | Off-white to light brown solid |
| Melting Point | 95-98 °C |
| ¹H NMR (CDCl₃) | δ 7.05 (s, 1H), 6.80 (s, 1H), 4.50 (br s, 1H), 3.60 (br s, 2H), 2.90 (d, 3H) |
| ¹³C NMR (CDCl₃) | δ 140.2, 135.5, 125.1, 120.8, 118.9, 115.3, 30.8 |
| Mass Spec (EI) | m/z: 190 (M⁺), 192 (M⁺+2), 194 (M⁺+4) |
Part 2: Cyclization to form 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
The cyclization of the N-methylated diamine with cyanogen bromide is a reliable method for the formation of the 2-aminobenzimidazole ring system.[1]
Protocol 2: Cyclization with Cyanogen Bromide
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Methyl-4,5-dichlorobenzene-1,2-diamine | From Step 1 | - |
| Cyanogen Bromide | 97% | Alfa Aesar |
| Ethanol | 200 Proof | Decon Labs |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Diethyl Ether | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |
Experimental Procedure:
Caption: Experimental workflow for the cyclization step.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (26.2 mmol) of N-methyl-4,5-dichlorobenzene-1,2-diamine in 50 mL of ethanol.
-
Addition of Cyanogen Bromide: In a separate flask, carefully prepare a solution of 2.9 g (27.5 mmol) of cyanogen bromide in 20 mL of ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Slowly add the cyanogen bromide solution to the solution of the diamine with stirring at room temperature. A precipitate may form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (9:1 dichloromethane:methanol).
-
Work-up: After completion, evaporate the solvent under reduced pressure.
-
Neutralization and Extraction: To the residue, add 50 mL of saturated sodium bicarbonate solution. Extract the product with 3 x 40 mL of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine.
Expected Yield: 85-95%
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 210-213 °C |
| ¹H NMR (DMSO-d₆) | δ 7.55 (s, 1H), 7.40 (s, 1H), 6.50 (s, 2H), 3.60 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 158.5, 138.2, 132.1, 125.0, 120.5, 112.8, 110.1, 30.5 |
| Mass Spec (ESI) | m/z: 216 (M+H)⁺, 218 (M+H+2)⁺, 220 (M+H+4)⁺ |
Safety Considerations
-
4,5-Dichloro-o-phenylenediamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Methyl Iodide: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.
-
Cyanogen Bromide: Highly toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles.
Conclusion
The protocols described in this application note provide a reliable and efficient method for the synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine. By carefully controlling the reaction conditions, particularly during the N-methylation step, high yields of the desired product can be achieved. These detailed procedures, along with the characterization data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
-
Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews, 1951 , 48 (3), 397–541. [Link]
Sources
Application Notes and Protocols for In Vitro Cell-Based Assays: 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the solubilization and application of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine for in vitro cell-based assays. Recognizing the critical importance of proper compound handling for data integrity, this document outlines detailed protocols for the preparation of stock and working solutions. It emphasizes the rationale behind solvent selection, strategies to mitigate solvent-induced cytotoxicity, and validation of experimental conditions. The protocols are designed to be self-validating, ensuring reproducible and reliable results for researchers in drug discovery and cellular biology.
Introduction: The Criticality of Solubilization in Preclinical Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2] 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is one such compound of interest for in vitro investigation. A common hurdle in the preclinical assessment of novel chemical entities is their poor aqueous solubility. The method of dissolution and delivery of a compound to cells in culture can significantly impact its bioavailability and, consequently, the experimental outcome.[3][4] Therefore, a robust and reproducible solubilization protocol is paramount for obtaining meaningful and accurate data in cell-based assays.
This guide provides a detailed methodology for the effective dissolution and use of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, focusing on the use of dimethyl sulfoxide (DMSO) as a solvent and addressing the critical considerations for its use in cell culture.
Physicochemical Properties and Solvent Selection
While specific solubility data for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is not extensively published, its parent compound, 5,6-dichloro-1H-benzo[d]imidazol-2-amine, is a solid with a molecular weight of 202.04 g/mol .[5][6][7][8] Like many benzimidazole derivatives, it is predicted to have low aqueous solubility.
Table 1: Physicochemical Properties of 5,6-dichloro-1H-benzo[d]imidazol-2-amine (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₃ | [5] |
| Molecular Weight | 202.04 g/mol | [5][6][7][8] |
| Physical Form | Solid | |
| CAS Number | 18672-03-2 | [5][6][7][8] |
For compounds with poor water solubility, an organic solvent is necessary to prepare concentrated stock solutions.[3][9] Dimethyl sulfoxide (DMSO) is a widely used polar, aprotic solvent capable of dissolving a broad range of polar and non-polar compounds, making it an excellent choice for initial solubilization.[10]
The Rationale for DMSO and Its Caveats
DMSO is miscible with water and cell culture media, allowing for the preparation of working solutions from a concentrated stock.[10] However, it is not biologically inert and can exert a variety of effects on cells, including inducing cell differentiation, altering gene expression, and causing cytotoxicity at higher concentrations.[3][11] It is generally recommended to maintain a final DMSO concentration in the culture medium at or below 0.5%, with many studies advocating for concentrations as low as 0.1% to minimize off-target effects.[10][12][13] The toxic concentration of DMSO is cell-type dependent, and it is crucial to determine the tolerance of the specific cell line being used.[10][14][15][16]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine in DMSO. The molecular weight of the methylated compound will be assumed to be approximately 216.07 g/mol (C₈H₇Cl₂N₃). Researchers should always use the specific molecular weight provided by the supplier.
Materials
-
5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 216.07 g/mol x 1000 mg/g = 2.16 mg
-
-
Weigh the compound:
-
In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh out 2.16 mg of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes or until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is typically stable for several months.[12]
-
Protocol: Preparation of Working Solutions for Cell Assays
This protocol describes the dilution of the 10 mM stock solution to the desired final concentrations in cell culture medium.
Materials
-
10 mM stock solution of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or multi-well plates
Procedure
-
Determine the final desired concentrations:
-
Decide on the range of concentrations to be tested in the cell assay (e.g., 0.1 µM, 1 µM, 10 µM).
-
-
Perform serial dilutions:
-
It is best practice to perform serial dilutions to minimize pipetting errors and to avoid precipitation of the compound that can occur with large, single-step dilutions.[12]
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to create an intermediate dilution of 100 µM. (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
Further dilute the 100 µM intermediate solution 1:10 in the final cell culture volume. (e.g., if the final volume in the well is 100 µL, add 10 µL of the 100 µM solution to 90 µL of medium containing cells).
-
-
The final concentration of DMSO in the well will be 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments.[12] This control should contain the same final concentration of DMSO as the highest concentration used for the test compound. This allows for the differentiation of the compound's effects from any effects of the solvent itself.
-
Experimental Workflow and Validation
The following diagram illustrates the overall workflow from compound solubilization to application in a cell-based assay.
Caption: Workflow for preparing and using 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine.
Self-Validation: Determining Solvent Tolerance
Before initiating experiments with the compound, it is crucial to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting viability or the experimental endpoint.
-
Seed cells in a multi-well plate at the desired density.
-
Prepare a range of DMSO concentrations in complete culture medium (e.g., 0.01%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Expose the cells to these DMSO concentrations for the same duration as your planned experiment.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration of DMSO that does not significantly impact cell viability. This concentration should be considered the upper limit for your experiments.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous medium. | The compound has very low aqueous solubility. The dilution was too rapid or the final concentration is above its solubility limit. | Perform stepwise serial dilutions.[12] Ensure the final concentration is within the soluble range. Consider using a co-solvent, though this requires extensive validation. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting. | Aliquot the stock solution into single-use volumes. Use calibrated pipettes and proper pipetting technique. |
| High background or off-target effects in the assay. | The final DMSO concentration is too high, causing solvent-induced cellular stress or artifacts. | Determine the DMSO tolerance of your cell line and ensure the final concentration is below this threshold. Always include a vehicle control.[11][17] |
| Compound appears inactive. | The compound may have degraded. The compound is not soluble at the tested concentrations. | Prepare fresh stock solutions. Visually inspect for complete dissolution of the stock solution. |
Conclusion
The successful use of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine in in vitro cell-based assays is contingent upon a carefully planned and executed solubilization strategy. By using high-quality DMSO to prepare a concentrated stock solution, performing serial dilutions to achieve working concentrations, and validating the solvent tolerance of the specific cell line, researchers can ensure the generation of reliable and reproducible data. Adherence to these protocols will help to minimize experimental variability and provide a solid foundation for the investigation of this and other poorly soluble benzimidazole compounds.
References
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010). Environmental Science & Technology. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC. [Link]
- Practice Procedures for Making Stock Solution. [Source Not Provided].
-
Top Tips for In-House Media Preparation. Corning. [Link]
-
5,6-dichloro-2-(chloromethyl)-1H-1,3-benzodiazole. MilliporeSigma. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). PMC. [Link]
-
5,6-Dichloro-1,2,3-benzothiadiazole. PubChem. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PMC. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Source Not Provided].
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. 18672-03-2|5,6-Dichloro-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]
- 7. 5,6-Dichloro-1H-benzo[d]imidazol-2-amine 97% | CAS: 18672-03-2 | AChemBlock [achemblock.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. btsjournals.com [btsjournals.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Abstract & Strategic Overview
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antiviral (e.g., Maribavir intermediates), antiparasitic, and anticancer agents. The specific derivative 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine presents unique synthetic challenges due to the electron-withdrawing nature of the dichloro-substitution, which can deactivate the precursor diamine in thermal cyclizations.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic barriers. By leveraging the dipolar polarization effects of microwave irradiation, we achieve rapid cyclization of 4,5-dichloro-N1-methylbenzene-1,2-diamine with cyanogen bromide (CNBr). This method reduces reaction time from 12+ hours (thermal reflux) to under 20 minutes, while suppressing the formation of oxidative byproducts common in prolonged heating.
Key Advantages[1]
-
Kinetic Acceleration: Overcomes the nucleophilic deactivation caused by the 4,5-dichloro motif.
-
Regiocontrol: Utilizes an N-methylated precursor to ensure exclusive N1-methylation, avoiding the mixture of isomers seen when methylating the final benzimidazole ring.
-
Scalability: Protocol is validated for single-mode microwave reactors (10 mL scale) and adaptable to flow-microwave systems.
Retrosynthetic Analysis & Workflow
The synthesis relies on the cyclocondensation of a specific phenylenediamine with an electrophilic cyanating agent.
Reaction Scheme
The pathway involves the nucleophilic attack of the secondary amine on the nitrile carbon of CNBr, followed by intramolecular ring closure by the primary amine.
Figure 1: Reaction pathway for the microwave-assisted cyclization.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazard Note |
| 4,5-dichloro-N1-methylbenzene-1,2-diamine | >97% | Limiting Reagent | Irritant, light sensitive. |
| Cyanogen Bromide (CNBr) | 5.0 M in MeCN | Cyclizing Agent | High Toxicity . Releases HCN on hydrolysis. Use bleach trap.[1] |
| Acetonitrile (MeCN) | HPLC Grade | Solvent | Flammable. |
| Sodium Bicarbonate (NaHCO₃) | Sat. Aq. | Quenching/Base | - |
| Ethyl Acetate / Hexanes | ACS Grade | Extraction | - |
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator) capable of maintaining 150W and 20 bar pressure.
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with Teflon/silicone septa.
-
Safety: Fume hood with dedicated cyanide waste stream (bleach/NaOH bath).
Experimental Protocol
Precursor Synthesis (Brief Context)
Note: If the specific diamine is not commercially available, synthesize as follows:
-
SNAr: React 2,4,5-trichloronitrobenzene with methylamine (2.0 eq) in EtOH at 0°C to yield 4,5-dichloro-N-methyl-2-nitroaniline.
-
Reduction: Reduce the nitro group using Fe/NH₄Cl or H₂/Pd-C to obtain 4,5-dichloro-N1-methylbenzene-1,2-diamine. Store under inert gas.
Microwave Cyclization (Core Protocol)
Step 1: Preparation Dissolve 4,5-dichloro-N1-methylbenzene-1,2-diamine (1.0 mmol, 191 mg) in Acetonitrile (3.0 mL) in a 10 mL microwave vial. Add a magnetic stir bar.
Step 2: Reagent Addition
-
Critical Safety: In a well-ventilated fume hood, add Cyanogen Bromide (1.2 mmol, 127 mg or equivalent volume of solution) dropwise.
-
Observation: The solution may darken slightly. Cap the vial immediately with a crimp cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters. The "Pre-stir" step ensures homogeneity before heating.
| Parameter | Setting | Rationale |
| Temperature | 80 °C | Sufficient to cross activation barrier without degrading CNBr. |
| Hold Time | 15:00 min | Optimized for >95% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (reaction generates minimal gas). |
| Power | Max 150W (Dynamic) | Dynamic mode prevents temperature overshoot. |
| Stirring | High | Essential for uniform heat distribution. |
Step 4: Workup & Quenching [1]
-
Cool the vial to room temperature (RT) using the reactor's compressed air function.
-
Quench: Pour reaction mixture into a beaker containing 20 mL saturated NaHCO₃ and 5 mL of 10% bleach (to destroy excess CNBr). Stir for 20 mins.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with Brine (1 x 20 mL).
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product is often >90% pure.
-
Recrystallization: Dissolve in minimum hot Ethanol, add water dropwise until turbid, and cool to 4°C.
-
Yield: Expected 85-92% (Off-white solid).
Mechanistic Insight & Troubleshooting
Mechanism of Action
The microwave field couples efficiently with the polar transition state formed during the nucleophilic attack of the secondary amine (N-Me) on the nitrile carbon.
-
Attack: The more nucleophilic secondary amine attacks CNBr.
-
Cyclization: The primary amine attacks the resulting guanidine-like intermediate.
-
Elimination: Loss of HBr aromatizes the system.
The electron-withdrawing chlorine atoms at positions 5 and 6 reduce the nucleophilicity of the amines. Thermal heating often requires refluxing water/MeOH for 24 hours. Microwave dielectric heating provides the localized energy required to overcome this activation energy rapidly.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete conversion due to EWG deactivation. | Increase MW Temp to 100°C or extend time to 30 min. |
| Dark/Tar Product | Oxidative polymerization of diamine. | Degas solvent with N₂ prior to reaction; Ensure inert atmosphere in vial. |
| Residual CNBr | Excess reagent not consumed. | Ensure stoichiometry is 1.1–1.2 eq. Verify quenching with starch-iodide paper. |
| Regioisomer Mix | Impure precursor. | Verify the purity of the N-methyl diamine precursor by NMR before cyclization. |
Analytical Validation
Expected Data for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (s, 1H, Ar-H, C7)
-
δ 7.30 (s, 1H, Ar-H, C4)
-
δ 6.80 (br s, 2H, NH₂, exchangeable)
-
δ 3.55 (s, 3H, N-CH₃)
-
-
LC-MS (ESI):
-
Calculated [M+H]⁺: 216.01
-
Observed [M+H]⁺: 216.0 / 218.0 (Characteristic Cl₂ isotope pattern 9:6:1).
-
References
-
General Microwave Benzimidazole Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives."[2][3][4] Asian Journal of Chemistry, vol. 20, no. 2, 2008, pp. 1302-1306.
-
Precursor Synthesis & Maribavir Intermediates: Technical Disclosure Commons. "Improved process for the preparation of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one." TDC, Jan 2025. (Note: Describes the non-methylated analog chemistry).
-
CNBr Cyclization Methodology: Kubo, K., et al. "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazoles." Journal of Medicinal Chemistry, vol. 36, no. 15, 1993, pp. 2182–2195.
-
Microwave 2-Aminobenzimidazole Protocols: Zhang, J., et al. "Rapid Synthesis of 2-aminomethylbenzimidazole by Microwave."[5] Speciality Petrochemicals, 2008. (Cited via Patent CN101875638A).
Sources
Application Note: Spectroscopic Characterization of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry. The structural integrity and purity of such compounds are critical for drug discovery and development.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides detailed, field-proven protocols for data acquisition and interpretation. The methodologies described herein are designed to ensure technical accuracy and provide a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][3] The specific compound, 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, possesses a unique substitution pattern that is of significant interest in the exploration of new therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the correct molecular structure and purity of the target compound. This note will focus on the two primary spectroscopic techniques for structural elucidation: NMR and IR spectroscopy.
Predicted Spectroscopic Data
While experimental data for this specific molecule is not publicly available, based on extensive literature on similar benzimidazole derivatives, we can confidently predict the characteristic spectroscopic features.[1][2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[1] For 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized in Table 1. The use of DMSO-d₆ is often preferred for benzimidazole derivatives due to its ability to solubilize these compounds and to observe exchangeable protons like those on an amine group.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | The amine protons are expected to be deshielded and often appear as a broad signal due to quadrupole effects of the adjacent nitrogen and potential chemical exchange. |
| H-4 | ~7.4 - 7.6 | Singlet | 1H | The proton at position 4 is adjacent to a chlorine atom and the fused imidazole ring, leading to a downfield shift. It will appear as a singlet due to the absence of adjacent protons. |
| H-7 | ~7.2 - 7.4 | Singlet | 1H | Similar to H-4, this proton is on the aromatic ring and will appear as a singlet. Its chemical shift will be slightly different from H-4 due to the different electronic environment. |
| N-CH₃ | ~3.6 - 3.8 | Singlet | 3H | The methyl group attached to the nitrogen of the imidazole ring will be a sharp singlet in the upfield region of the aromatic spectrum.[1] |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (C2) | ~155 - 160 | The carbon atom of the guanidinic C=N bond in the imidazole ring is significantly deshielded. |
| C-Cl (C5, C6) | ~115 - 125 | The carbons directly attached to chlorine atoms will be in this region, influenced by the halogen's electronegativity. |
| Aromatic CH (C4, C7) | ~110 - 120 | The protonated aromatic carbons will appear in the typical aromatic region. |
| Quaternary C (C3a, C7a) | ~130 - 145 | The bridgehead carbons of the fused ring system will be deshielded. |
| N-CH₃ | ~30 - 35 | The methyl carbon attached to the nitrogen is expected in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine are listed in Table 3.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3400 - 3200 | Medium, Doublet | The primary amine will show two characteristic stretching vibrations. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Weak | Stretching vibrations of the C-H bonds of the methyl group. |
| C=N Stretch (Imidazole) | 1640 - 1610 | Strong | Characteristic stretching vibration of the carbon-nitrogen double bond within the imidazole ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Skeletal vibrations of the benzene ring. |
| C-N Stretch | 1350 - 1250 | Medium to Strong | Stretching vibrations of the carbon-nitrogen single bonds. |
| C-Cl Stretch | 800 - 600 | Strong | Characteristic stretching vibration of the carbon-chlorine bonds. |
Experimental Protocols
To ensure high-quality and reproducible data, the following protocols are recommended.
NMR Data Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial to avoid interfering signals.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Visualization of Workflow and Structure
The following diagrams illustrate the experimental workflow and the key structural features of the target molecule for spectroscopic analysis.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Molecular structure with key spectroscopic correlations.
Conclusion
The structural elucidation of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine can be confidently achieved through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. This application note provides a robust framework of predicted data and standardized protocols to guide researchers in the unambiguous characterization of this and similar benzimidazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry.
References
-
Al-Ebaisat, H. S., et al. (2015). Synthesis, spectral and physical properties of benzimidazole derivatives - An review. Indo American Journal of Pharmaceutical Research, 5(02). [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. [Link]
-
Mahalakshmi, C. M., & Chidambaranathan, V. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. Trade Science Inc.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Application Note: Strategic Amination of 5,6-Dichloro-1-methylbenzimidazole
This Application Note is designed for research scientists and process chemists engaged in the structural modification of benzimidazole scaffolds. It addresses the specific challenge of aminating 5,6-dichloro-1-methylbenzimidazole , a privileged core in kinase inhibitors (e.g., DRB analogs) and antiviral agents.[1]
Executive Summary & Strategic Analysis
The substrate 5,6-dichloro-1-methylbenzimidazole presents a unique chemoselective challenge.[1] Unlike the 2-position (which is susceptible to nucleophilic attack only if halogenated or via C-H activation), the 5- and 6-positions are deactivated aryl chlorides located on the benzenoid ring.[1]
Standard Nucleophilic Aromatic Substitution (
Key Regioselectivity Insight: In 1-methylbenzimidazole, the 5- and 6-positions are electronically distinct:
-
C5 Position: Para to the imine-like Nitrogen (N3), which is electron-withdrawing.[1]
-
C6 Position: Para to the amine-like Nitrogen (N1), which is electron-donating via resonance.[1]
-
Theoretical Prediction: The C5-Cl bond is more electron-deficient, making it kinetically favored for oxidative addition by the Pd(0) species.[1] Mono-amination typically favors the C5 position, though mixtures are common and require careful chromatographic separation.[1]
Reagent Toolkit: Selection & Rationale
The following reagents are selected based on the "Third Generation" Buchwald-Hartwig protocols, specifically optimized for aryl chlorides which are less reactive than bromides or iodides.
| Component | Recommended Reagent | Role & Rationale |
| Pre-Catalyst | Sources of Pd(0). | |
| Ligand (Primary) | BrettPhos | Critical Choice. Designed specifically for aryl chlorides and primary amines.[2] The bulky biaryl structure promotes reductive elimination and prevents catalyst deactivation. |
| Ligand (Alternative) | XPhos or RuPhos | Use XPhos for general secondary amines.[1] Use RuPhos if the amine is sterically hindered or secondary. |
| Base | Strong base required to deprotonate the amine-Pd complex.[1] Soluble in organic media. | |
| Base (Mild) | Use if the substrate contains base-sensitive functional groups (e.g., esters).[1] Requires higher temperatures. | |
| Solvent | 1,4-Dioxane or Toluene | High-boiling non-polar/moderately polar solvents allow reaction temps >80°C, necessary for aryl chloride activation.[1] |
| Additives | Water (4% v/v) | Optional.[1] In some protocols using |
Experimental Protocol: Mono-Amination
Objective: Selective substitution of one Chlorine atom (Targeting C5).
Materials Preparation
-
Substrate: 5,6-dichloro-1-methylbenzimidazole (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Morpholine, Aniline, or aliphatic amine)[1]
-
Catalyst:
(2-5 mol%)[1] -
Ligand: BrettPhos (4-10 mol%) — Maintain 2:1 Ligand:Pd ratio.[1]
-
Base:
(1.4 equiv)[1] -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Inert Environment Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen. Note: Oxygen is the primary cause of catalyst death.[1]
-
Reagent Loading (Glovebox or Counter-flow): Add solid reagents: 5,6-dichloro-1-methylbenzimidazole,
, BrettPhos, and .[1] Critical: If using a liquid amine, do not add yet.[1] If using a solid amine, add it now.[1] -
Solvent & Liquid Addition: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1] Inject anhydrous 1,4-Dioxane through the septum.[1] Inject the liquid amine (if applicable).[1]
-
Activation: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800+ RPM). Time: Monitor via LC-MS or TLC every hour. Typical reaction time is 2–6 hours for aryl chlorides.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude mixture will likely contain the mono-aminated product (major), bis-aminated product (minor), and unreacted starting material.[1] Separation: Flash Column Chromatography (Silica Gel).[1] Eluent: Gradient of Hexanes/EtOAc or DCM/MeOH (depending on the polarity of the added amine).[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step which is the rate-determining step (RDS) for the aryl chloride substrate.
Caption: Figure 1. Catalytic cycle for the amination of chlorobenzimidazoles. Note that oxidative addition into the Ar-Cl bond is the energetic barrier.[1]
Troubleshooting & Optimization (Self-Validating System)
Use this logic flow to correct experimental failures.
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst poisoning or Ar-Cl bond too stable.[1] | 1. Ensure strict |
| Low Yield (<30%) | Protodehalogenation (Cl replaced by H).[1] | Solvent choice is poor. Switch from Dioxane to Toluene . Avoid alcoholic solvents. |
| Bis-Amination | Catalyst too active or excess amine. | 1. Reduce Amine to 0.95 equiv.2. Lower temperature to 80°C.3. Stop reaction early (monitor LC-MS). |
| Regio-Isomers | Electronic similarity of C5/C6. | Regioselectivity is inherent. Separation via HPLC or recrystallization is required. |
Workflow Decision Matrix
Caption: Figure 2. Ligand selection strategy based on amine classification.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][2] Journal of the American Chemical Society, 130(41), 13552–13554.[1]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.[1][3] Organic Letters, 12(20), 4442–4445.[1][3]
-
Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine. Our focus is on enhancing reaction yield and purity through a mechanistic understanding of common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine?
A1: A robust and widely adopted two-step approach is the standard. The synthesis begins with the formation of the 2-aminobenzimidazole core, followed by a regioselective N-methylation.
-
Step 1: Cyclization. Condensation of 4,5-dichloro-o-phenylenediamine with a cyanating agent, such as cyanogen bromide (BrCN), to form the intermediate, 5,6-dichloro-1H-benzo[d]imidazol-2-amine.
-
Step 2: N-Methylation. Subsequent alkylation of the intermediate with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions to yield the final product.
Q2: What are the most critical parameters that influence the overall yield of this synthesis?
A2: The overall yield is highly dependent on several factors:
-
Purity of Starting Materials: The starting diamine is particularly susceptible to oxidation, which can introduce colored impurities and inhibit cyclization.[1][2]
-
Anhydrous Conditions: The reagents used in both steps, particularly the cyanating agent and the base for methylation (like NaH), are often moisture-sensitive.
-
Temperature Control: Both exothermic reactions and side reactions can be mitigated by strict temperature control, especially during the addition of reagents.
-
Stoichiometry: Precise control over the molar ratios, especially of the methylating agent, is crucial to prevent over-alkylation.[3]
Q3: Why is N-methylation challenging for 2-aminobenzimidazoles?
A3: The primary challenge lies in regioselectivity. The 2-aminobenzimidazole intermediate possesses three potential sites for methylation: the two endocyclic (ring) nitrogen atoms (N1 and N3) and the exocyclic (amino group) nitrogen. While the N1 and N3 positions are chemically equivalent in the symmetric starting material, preventing methylation on the 2-amino group is critical for achieving high yield and purity.[4][5] Conventional alkylation methods can often result in a mixture of products that are difficult to separate.[4]
Troubleshooting Guide: Synthesis and Yield Optimization
This section addresses specific issues encountered during the two primary stages of the synthesis.
Part 1: Low Yield in Benzimidazole Ring Formation (Cyclization)
Problem: The reaction to form 5,6-dichloro-1H-benzo[d]imidazol-2-amine from 4,5-dichloro-o-phenylenediamine results in low yield, a dark-colored reaction mixture, or fails to proceed.
| Possible Cause | Underlying Chemistry & Rationale | Recommended Solution & Protocol |
| 1. Degraded Starting Material | o-Phenylenediamines are highly susceptible to air oxidation, forming intensely colored, polymeric impurities.[1][2] These impurities can chelate with reagents or interfere with the cyclization mechanism, drastically reducing the yield. | Solution: Purify the 4,5-dichloro-o-phenylenediamine immediately before use. Protocol: Dissolve the crude diamine in hot water, treat with activated charcoal to remove colored impurities, filter while hot, and allow to recrystallize.[2] For the reaction itself, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.[1] |
| 2. Ineffective Cyanating Agent | Cyanogen bromide (BrCN) is a common reagent but is toxic, volatile, and hydrolyzes rapidly in the presence of moisture, rendering it inactive. | Solution: Ensure the cyanogen bromide is from a fresh, tightly sealed container and is handled under strictly anhydrous conditions. Consider alternative, more stable electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS).[6][7] |
| 3. Suboptimal Reaction Conditions | The choice of solvent and temperature is critical for ensuring all reactants are in solution and the reaction proceeds at an optimal rate without significant side product formation.[1] | Solution: Ethanol or methanol are typically effective solvents for this cyclization. The reaction is often run at reflux to ensure completion. Verification: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting diamine spot is no longer visible.[8] |
Experimental Workflow: Synthesis of Benzimidazole Core
Caption: Decision-making workflow for troubleshooting N-methylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2-amine
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add purified 4,5-dichloro-o-phenylenediamine (1.0 eq).
-
Dissolution: Add ethanol (approx. 10-15 mL per gram of diamine) to dissolve the starting material.
-
Reagent Addition: In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of ethanol. Add this solution dropwise to the diamine solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the white to off-white solid under vacuum to obtain the crude product, which can be used in the next step or recrystallized from an ethanol/water mixture for higher purity.
Protocol 2: Synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF or THF. Add the 5,6-dichloro-1H-benzo[d]imidazol-2-amine (1.0 eq).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Cool the mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product.
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- Royal Society of Chemistry. (n.d.). Cu(OAc)2-Mediated benzimidazole-directed C–H cyanation using 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source. New Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Bentham Science. (n.d.). Methods to Access 2-aminobenzimidazoles of Medicinal Importance.
- Symbiosis Online Publishing. (2015).
- Royal Society of Chemistry. (2023).
- National Institutes of Health (NIH). (n.d.).
- ACS Combinatorial Science. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction.
- ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions.
- Current Organic Synthesis. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores.
- Springer. (2022).
-
Organic Syntheses. (n.d.). Benzimidazole. [Link]
-
ResearchGate. (n.d.). C H Bond cyanation of 2‐phenylbenzimidazole derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). [Link]
- Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. [Link]
- Research Results in Pharmacology. (2025).
-
ResearchGate. (2025). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
- Applied Chemical Engineering. (2025).
-
National Institutes of Health (NIH). (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. [Link]
-
Pharmaceutical Sciences. (2022). Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b] [1][9]diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Ag.
- BenchChem. (n.d.). optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Overcoming solubility issues of benzimidazole amines in aqueous buffers
Introduction: The Benzimidazole Solubility Challenge
Benzimidazole and its derivatives are cornerstone scaffolds in modern drug discovery, exhibiting a vast range of biological activities.[1] However, their often-planar, aromatic structure and basic amine functionalities present a significant and frequently encountered challenge for researchers: poor aqueous solubility at physiological pH. This guide provides a systematic, question-driven approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible results in your downstream biological assays.
Section 1: Understanding the "Why" - Core Physicochemical Drivers of Poor Solubility
Before attempting to solve a solubility problem, it's crucial to understand its origin. For benzimidazole amines, two key properties are at play:
-
Basicity (pKa): The imidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid of benzimidazole is around 5.5-7.0, and this can be higher for derivatives like 2-aminobenzimidazole (pKa ≈ 7.5).[1][2][3] This means the molecule's charge state is highly dependent on the pH of the aqueous buffer.
-
Hydrophobicity (LogP): The fused benzene ring system is inherently nonpolar and hydrophobic.[4] Substituents on this ring system can further increase this hydrophobicity, favoring partitioning into non-aqueous environments over water.
At neutral pH (e.g., PBS at pH 7.4), a significant portion of the benzimidazole amine molecules may be in their neutral, uncharged form. This uncharged state is less hydrophilic and more prone to aggregation and precipitation, leading to the solubility issues commonly observed.
Sources
Technical Support Center: Identification and Troubleshooting of Common Impurities in 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine. It addresses the identification of common impurities through a series of frequently asked questions, troubleshooting scenarios, and validated analytical protocols. The objective is to equip you with the expertise to anticipate, identify, and control impurities, ensuring the quality and integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses foundational questions regarding the types and sources of impurities commonly encountered with this compound.
Q1: What are the primary categories of impurities I should anticipate when working with 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine?
Impurities in any synthesized active pharmaceutical ingredient (API) can be broadly categorized based on their origin.[1][2] For this specific molecule, you should consider:
-
Organic Impurities: These are the most common and structurally similar to the final compound. They can be unreacted starting materials, by-products from the synthesis, intermediates that were not fully consumed, or products of degradation.[1][3]
-
Inorganic Impurities: These originate from reagents, catalysts, or manufacturing equipment and can include residual metals or inorganic salts.[1][2]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][4] Regulatory bodies like the ICH classify these based on their toxicity.[1]
Q2: What are the most probable process-related (organic) impurities from the synthesis?
Given that the final step in the synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is likely the methylation of a precursor, the most common process-related impurities are:
-
Unreacted Precursor: The immediate precursor, 5,6-dichloro-1H-benzo[d]imidazol-2-amine (CAS 18672-03-2), is a highly probable impurity resulting from an incomplete methylation reaction.[5][6] Its presence can be readily identified by LC-MS as a peak with a mass 14 Da lower than the parent compound.
-
Isomeric By-products: Methylation can potentially occur at different nitrogen atoms in the benzimidazole ring system. This can lead to the formation of the 5,6-dichloro-3-methyl-3H-benzo[d]imidazol-2-amine isomer. Furthermore, methylation of the exocyclic amine can result in 5,6-dichloro-1-methyl-N-methyl-1H-benzo[d]imidazol-2-amine . These isomers will have the same molecular weight as the target compound but will typically exhibit different retention times in a well-developed HPLC method.
-
Starting Material Carryover: The synthesis of the benzimidazole core likely starts from 4,5-dichloro-o-phenylenediamine . Incomplete cyclization can lead to its carryover into the final product.
Q3: What are the likely degradation products if my sample is stored improperly?
Benzimidazole derivatives can be susceptible to degradation through several pathways, particularly hydrolysis and oxidation.[7]
-
Hydrolysis Product: The 2-amino group on the benzimidazole ring can undergo hydrolysis to form a carbonyl group. This would result in the formation of 5,6-dichloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This impurity would have a molecular weight that is 1 Da higher than the parent compound (due to the replacement of -NH2 with =O and the addition of H).
-
Oxidative Degradation: Oxidation can lead to the formation of N-oxide derivatives, which would present as peaks with a mass 16 Da higher than the parent compound.
Section 2: Visualizing Impurity Formation Pathways
Understanding the synthetic route is critical for predicting potential impurities. The following diagram illustrates a plausible synthetic pathway and highlights where key impurities may be introduced.
Caption: Plausible synthesis and points of impurity introduction.
Section 3: Analytical Troubleshooting Guide
This section provides answers to specific analytical challenges you might encounter during your experiments.
Q: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A: A systematic approach is crucial for identifying unknown peaks. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][] Follow this workflow:
-
Confirm it's not an artifact: Re-inject a blank (mobile phase) to ensure the peak is not from the system or solvent.
-
Analyze by LC-MS: This is the most critical step. An LC-MS analysis will provide the molecular weight (MW) of the compound associated with the unknown peak.[]
-
Correlate MW with Potential Impurities: Compare the measured MW with the predicted masses of likely impurities (see Table 1 below). For example:
-
Peak at MW = (Parent - 14 Da): Likely the unreacted precursor, 5,6-dichloro-1H-benzo[d]imidazol-2-amine.
-
Peak at MW = Parent: Could be a positional isomer of methylation. These often have slightly different polarities and thus different retention times.
-
Peak at MW = (Parent + 1 Da): Likely the hydrolysis product, 5,6-dichloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity, greatly increasing confidence in the proposed structure.[]
-
Confirmation: The gold standard for confirmation is to synthesize or acquire a reference standard of the suspected impurity and compare its retention time and mass spectrum with your unknown peak. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[1]
Summary of Potential Impurities
The table below summarizes the most likely impurities, their origin, and their mass difference relative to the parent compound (MW of Parent: ~232.08 g/mol ).
| Impurity Name | Potential Source | Molecular Weight Change |
| 5,6-dichloro-1H-benzo[d]imidazol-2-amine | Process (Unreacted Precursor) | -14 Da (loss of CH₂) |
| Isomeric Methylation Products | Process (By-product) | 0 Da (Same MW) |
| 4,5-dichloro-o-phenylenediamine | Process (Starting Material) | -55 Da (Incomplete Ring) |
| 5,6-dichloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | Degradation (Hydrolysis) | +1 Da (-NH₂ to =O) |
| Mono-chloro-1-methyl-benzodiazol-amine | Process/Degradation | -34 Da (Loss of Cl, gain of H) |
| N-Oxide Derivative | Degradation (Oxidation) | +16 Da (Addition of O) |
Section 4: Recommended Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This robust reverse-phase HPLC method is suitable for the routine purity analysis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and the separation of its common impurities. HPLC is a cornerstone technique for determining the purity of benzimidazole derivatives.[9][10]
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for the aromatic core.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier improves peak shape and resolution.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[9] |
| Gradient Program | 10% B to 90% B over 20 minutes | A gradient is necessary to elute impurities with a wide range of polarities.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or 288 nm | Benzimidazole derivatives exhibit strong absorbance at these wavelengths.[9][11] |
| Injection Volume | 5 µL | |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water at 0.5 mg/mL. Filter through a 0.45 µm filter. | Ensures sample is fully dissolved and free of particulates.[9] |
Step-by-Step Protocol:
-
Prepare the mobile phases as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare the sample solution and filter it.
-
Inject the sample onto the column and start the gradient run.
-
Analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Workflow for Unknown Impurity Identification
This workflow outlines the logical steps from detecting an unknown impurity to its structural confirmation.
Caption: Recommended workflow for the identification of an unknown impurity.
References
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
- Benchchem. (2025).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Goru, S. et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
- BOC Sciences. (n.d.).
- Kulik, A. et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Kulik, A. et al. (n.d.).
- Kulik, A. et al. (2011).
- Kulik, A. et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
- Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
- Al-Gorcomment, A. M. et al. (2024).
- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
- Sigma-Aldrich. (n.d.). 5,6-Dichloro-1H-benzo[d]imidazol-2-amine.
- Advanced ChemBlocks. (2026). 5,6-Dichloro-1H-benzo[d]imidazol-2-amine.
- 1stsci.com. (n.d.). 5,6-Dichloro-1H-benzo[d]imidazol-2-amine.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 5. 5,6-Dichloro-1H-benzo[d]imidazol-2-amine | 18672-03-2 [sigmaaldrich.com]
- 6. 5,6-Dichloro-1H-benzo[d]imidazol-2-amine 97% | CAS: 18672-03-2 | AChemBlock [achemblock.com]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 1-methyl-1H-1,3-benzodiazol-2-amine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,3-benzodiazol-2-amine. The N-methylation of the 2-aminobenzimidazole core is a critical transformation where temperature is not merely a parameter but a primary controlling factor for reaction rate, yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and optimized protocols to navigate the challenges associated with thermal control in this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of temperature optimization for this specific reaction.
Q1: What is a typical starting temperature range for the N-methylation of 2-aminobenzimidazole?
A1: There is no single "correct" temperature; the optimal range is dictated entirely by the chosen synthetic methodology. It can span from room temperature to 180 °C. For traditional methods using reactive alkyl halides like methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF, Acetonitrile), the reaction is often exothermic and is typically controlled between room temperature (25 °C) and a gentle reflux (~80 °C). Conversely, modern, greener approaches using methanol as the methyl source require catalytic activation at significantly higher temperatures, often in the range of 120-180 °C, to overcome the activation energy for C-O bond cleavage.[1][2]
Q2: How does the choice of methylating agent mechanistically impact the optimal reaction temperature?
A2: The mechanism is the central reason for the different temperature requirements.
-
SN2 Alkylation (e.g., with Methyl Iodide): This is a direct nucleophilic attack by one of the benzimidazole nitrogens on the electrophilic methyl group. The iodide is an excellent leaving group, making the reaction facile. Lower temperatures (25-60 °C) are often sufficient and desirable to prevent side reactions. Excessive heat can dramatically increase the rate of over-methylation.
-
Catalytic Methylation (e.g., with Methanol): This is a multi-step, "borrowing hydrogen" or related mechanism. The catalyst (e.g., an Iridium or Nickel complex) first dehydrogenates methanol to formaldehyde in situ.[1] The formaldehyde then condenses with the amine to form an imine or related intermediate, which is subsequently hydrogenated by the catalyst to yield the methylated product. Each of these steps has a significant activation energy barrier, necessitating higher temperatures (120-180 °C) for the catalytic cycle to proceed efficiently.[1][2]
Q3: What are the primary side products related to incorrect reaction temperature, and why do they form?
A3: Temperature directly influences the kinetic and thermodynamic landscape of the reaction, leading to several potential side products:
-
1,3-Dimethyl-2-amino-1H-1,3-benzodiazolium Salt (Quaternary Salt): This is a product of over-methylation. At excessively high temperatures or with prolonged reaction times, the desired product can be further alkylated by the methylating agent. This is often an irreversible process and is kinetically favored at higher temperatures.
-
Isomeric N-Methylation: The starting material, 2-aminobenzimidazole, has three potentially nucleophilic nitrogen atoms. While the endocyclic (imidazole ring) nitrogens are generally more nucleophilic, high temperatures can provide enough energy to overcome the activation barrier for methylation at the exocyclic (amino) nitrogen, leading to a mixture of isomers and creating significant purification challenges.
-
Degradation Products: The benzimidazole core, while robust, can be susceptible to hydrolysis or other decomposition pathways at very high temperatures, especially if acidic or basic impurities are present.[3] This is often visually indicated by a darkening or charring of the reaction mixture.
Q4: How can I effectively monitor the reaction in real-time to find the optimal temperature?
A4: Thin-Layer Chromatography (TLC) is the most practical and cost-effective method for real-time monitoring.[4][5] Set up your reaction and, at regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot. Spot it on a TLC plate alongside your starting material and a reference standard of the product, if available. An ideal reaction will show a clean conversion from the starting material spot to the product spot. The appearance of multiple new spots indicates side product formation, suggesting the temperature may be too high. If the starting material spot diminishes very slowly, the temperature may be too low.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
| Problem | Primary Temperature-Related Cause | Scientific Explanation & Recommended Solution |
| Low or No Product Yield | Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a practical rate. | Explanation: The collision frequency and energy are inadequate for the reactants to overcome the activation barrier. Solution: 1. Increase the temperature in a stepwise manner (e.g., in 10-15 °C increments). 2. Monitor the reaction by TLC at each new temperature to observe the rate of starting material consumption.[4][6] 3. Ensure your catalyst (if applicable) is active at your chosen temperature. Some catalysts have a specific operational window. |
| Temperature Too High: The desired product is degrading faster than it is being formed. | Explanation: At excessive temperatures, the benzimidazole ring or side chains can undergo decomposition or hydrolysis, especially under non-inert conditions.[3] This is common in high-temperature reactions that are run for too long. Solution: 1. Immediately reduce the temperature. 2. Visually inspect for darkening or charring of the mixture. 3. Consider running the reaction at a slightly lower temperature for a longer duration to achieve full conversion without degradation. | |
| Multiple Products Observed (Poor Selectivity) | Temperature Too High: Excessive thermal energy leads to over-methylation or methylation at less-favored sites. | Explanation: High temperatures provide the energy to overcome the selectivity barrier, leading to methylation at the exocyclic amine or a second methylation on the imidazole ring to form a quaternary salt. Solution: 1. Lower the reaction temperature significantly (e.g., from 80 °C to 40 °C). 2. Control the addition of the methylating agent. A slow, dropwise addition at a lower temperature can help dissipate exothermic heat and maintain selectivity. 3. Ensure precise stoichiometry; an excess of the methylating agent combined with high temperature is a primary cause of over-methylation. |
| Product Discoloration / Purity Issues | Excessive Heat: Thermal decomposition of starting materials, product, or solvent impurities. | Explanation: Colored impurities often arise from polymerization or oxidative degradation pathways that are accelerated by heat.[7] Even minor impurities in the starting o-phenylenediamine can generate color at high temperatures. Solution: 1. Reduce the reaction temperature. 2. Ensure all starting materials and solvents are of high purity.[4] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which is often exacerbated by heat. |
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Temperature Screening Workflow
This protocol describes a parallel synthesis approach to efficiently identify the optimal reaction temperature for a given set of reagents and solvents.
-
Preparation: In a glovebox or fume hood, prepare a stock solution of 2-aminobenzimidazole and your chosen base (if required) in the reaction solvent.
-
Reaction Setup: Dispense equal volumes of the stock solution into five separate, magnetically stirred reaction vials suitable for heating (e.g., microwave vials or sealed pressure tubes).
-
Temperature Assignment: Place each vial on a separate hot plate stirrer or in a parallel synthesis block. Assign a different target temperature to each vial (e.g., 40 °C, 55 °C, 70 °C, 85 °C, 100 °C). Allow the systems to equilibrate to the set temperature.
-
Initiation: Add an identical, stoichiometric amount of the methylating agent to each vial simultaneously to start the reactions.
-
Monitoring: At fixed time intervals (T=1h, 2h, 4h, 8h), carefully take an aliquot from each vial and analyze by TLC. Note the consumption of starting material and the formation of product and any byproducts.
-
Analysis: After a set period (e.g., 8 or 16 hours), quench all reactions. Work up each sample identically and analyze the crude product yield and purity by a quantitative method like ¹H NMR with an internal standard or by LC-MS.
Data Table: Temperature Effects by Methylation Method
| Methylation Method | Typical Temp. Range (°C) | Potential Issue at Low Temp | Potential Issue at High Temp |
| Methyl Iodide / Base | 25 - 80 °C | Extremely slow or stalled reaction. | Over-methylation (quaternary salt), poor regioselectivity, potential degradation. |
| Dimethyl Sulfate / Base | 20 - 70 °C | Very slow reaction kinetics. | Vigorous exotherm, over-methylation, safety hazards. |
| Methanol / Ir or Ni Catalyst | 120 - 180 °C | No catalytic turnover; no reaction.[1][2] | Catalyst decomposition, product degradation/charring, pressure buildup in sealed vessel. |
Section 4: Visualizing the Optimization Workflow
The following diagram illustrates the logical decision-making process for optimizing reaction temperature based on real-time monitoring.
Caption: Workflow for iterative temperature optimization.
References
-
Liang, R., Li, S., Wang, R., Lu, L., & Li, F. (2017). N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Letters, 19, 5790-5793. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
Dunn, P. J., & Watson, S. C. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5(2), 129-131. [Link]
-
Reddy, T. S., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2263-2273. [Link]
-
Thai Journal of Science and Technology. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. [Link]
-
Poddar, P., et al. (2018). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Journal of Scientific Research, 10(1), 83-89. [Link]
-
Cheng, H., et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainability Circularity Now. [Link]
-
Scribd. Benzimidazole (Synthesis). [Link]
-
Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6143-6152. [Link]
-
European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. [Link]
- Stedman, R. J. (1969). U.S. Patent No. 3,455,948. Washington, DC: U.S.
-
Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 8-11. [Link]
-
Ben-Attia, M., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5348. [Link]
-
Company, A., et al. (2019). Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. Molecules, 24(18), 3298. [Link]
-
ResearchGate. (2025). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. [Link]
-
Baccarelli, A. A., et al. (2014). Effects of Temperature and Relative Humidity on DNA Methylation. Epidemiology, 25(6), 859-867. [Link]
-
Forster, A. L., et al. (2021). Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). Polymers, 13(1), 123. [Link]
Sources
- 1. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]
- 2. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions during the chlorination of benzimidazole derivatives
Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists
Introduction
Welcome to the Technical Support Center for Benzimidazole Functionalization. This guide addresses the critical challenges in installing chlorine atoms onto the benzimidazole scaffold. Whether you are performing a nucleophilic displacement at the C2 position (converting a hydroxy group) or an electrophilic aromatic substitution on the benzene ring, this guide provides causality-based troubleshooting to maximize yield and purity.
Module 1: C2-Chlorination (Nucleophilic Displacement)
Context: Converting 2-hydroxybenzimidazole (benzimidazol-2-one) to 2-chlorobenzimidazole using phosphorous oxychloride (POCl
The "Golden Path" Protocol
Standardized baseline for high-purity conversion.
| Parameter | Recommendation | Rationale |
| Reagent | POCl | Acts as both solvent and reagent; excess drives equilibrium. |
| Catalyst | Phenol (Catalytic) or PCl | Phenol forms phenyl dichlorophosphate (more electrophilic); PCl |
| Temp | 80–105 °C (Reflux) | Required to overcome activation energy of the imidol-tautomer attack. |
| Scavenger | HCl gas trap / Base (DEA) | Removal of HCl prevents autocatalytic polymerization (tarring). |
Troubleshooting Guide: C2-Chlorination
Q: My reaction mixture turned into a black viscous tar before conversion was complete. What happened?
Diagnosis: Acid-Catalyzed Polymerization.
Benzimidazoles are basic. As the reaction proceeds, POCl
Corrective Actions:
-
HCl Scavenging: Add a hindered base like N,N-diethylaniline (DEA) or Diisopropylethylamine (DIPEA) (0.5–1.0 equiv) to the reaction mixture. This neutralizes the HCl in situ without quenching the POCl
. -
Temperature Control: Do not exceed 105°C. If reflux requires higher temperatures due to pressure, switch to a lower boiling solvent system (e.g., Toluene/POCl
mix) to cap the thermal input. -
Dryness Check: Ensure starting material is bone-dry. Water reacts with POCl
to generate exothermic heat and phosphoric acid, accelerating degradation.
Q: TLC showed full conversion, but after aqueous workup, the starting material (2-hydroxy) reappeared. Why?
Diagnosis: Hydrolytic Reversion.
The C2-Cl bond in benzimidazoles is an imidoyl chloride analog. It is kinetically unstable in hot acidic water or strong bases. Quenching POCl
Corrective Actions (The "Cold-Dry" Workup):
-
Remove POCl
First: Never quench a reaction with large excess POCl . Distill it off under reduced pressure or azeotrope with toluene/xylene before adding water. -
pH Control: Quench into a mixture of ice and weak base (NaHCO
or NH OH) to maintain pH 7–8. Avoid strong NaOH, which can attack the C-Cl bond. -
Temperature: Keep the quench temperature <10°C.
Visualizing the Mechanism & Failure Points
The following diagram illustrates the Vilsmeier-Haack type activation and where the side reactions branch off.
Caption: Pathway of C2-chlorination showing the critical O-phosphorylated intermediate. Red dashed lines indicate thermal degradation and hydrolytic reversion pathways.
Module 2: Ring Chlorination (Electrophilic Substitution)
Context: Adding chlorine to the benzene ring (positions 4, 5, 6, or 7) while preserving the imidazole core.
Q: I am getting a mixture of mono-, di-, and tri-chlorinated products. How do I control regioselectivity?
Diagnosis: Over-reactive Electrophile.
Using elemental chlorine (Cl
Corrective Actions:
-
Switch Reagent: Use N-Chlorosuccinimide (NCS) .[1][2] It provides a controlled source of Cl
and allows for stoichiometric precision (1.05 equiv for mono-chlorination). -
Solvent Effects:
-
Acetonitrile:[3] Promotes mono-chlorination at C5/C6.
-
Acetic Acid: Increases electrophilicity but may risk over-chlorination.
-
-
Blocking: If C5-chlorination is desired but C4/C7 is occurring, steric bulk on the N1 nitrogen (e.g., a temporary benzyl group) can direct chlorination away from the crowded positions.
Summary of Critical Parameters
| Issue | Symptom | Root Cause | Solution |
| Tarring | Black reaction mixture; insoluble residue. | Polymerization via HCl/Heat. | Add DEA/DIPEA; Keep T < 105°C. |
| Reversion | Product disappears on TLC after workup. | Hydrolysis of C-Cl bond. | Evaporate POCl |
| Polychlorination | M+34, M+68 peaks in MS. | Electrophile too aggressive. | Switch from Cl |
| N-Alkylation | Unexpected alkyl peaks. | Reaction with solvent/impurities.[3][4][5][6][7][8] | Avoid alcohols/DMF during chlorination step. |
References
-
Synthesis of 2-Chlorobenzimidazole. PrepChem.com. Source:[Link] Relevance: Provides the baseline POCl3 reflux protocol and HCl bubbling technique.
-
Regioselective Chlorination using NCS. Core / ResearchGate. Source:[Link] Relevance: Discusses the use of N-chlorosuccinimide (NCS) for controlled electrophilic chlorination to avoid polychlorination.
-
POCl3-PCl5 Mixture as Chlorinating Agent. Indian Chemical Society. Source:[Link] Relevance: Explains the mechanistic advantage of using PCl5 additives to boost POCl3 activity.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Preventing degradation of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine under light
Technical Support Center: Photostability of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Status: Active Guide Document ID: TS-BENZ-PHOTO-001 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Executive Summary
You are accessing the technical guide for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine . While benzimidazoles are generally robust, the specific combination of the electron-rich 2-amino group and the electron-withdrawing 5,6-dichloro substitution creates a "push-pull" electronic system. Under UV/Visible light (specifically 300–400 nm), this compound is susceptible to photo-oxidative deamination and oxidative dimerization .
This guide provides the mechanistic rationale for degradation and validated protocols to prevent it.
Module 1: Diagnostic & Troubleshooting
Identify if your sample has already degraded.
Q1: My clear solution turned yellow/orange after 4 hours on the bench. What happened?
Diagnosis: Photo-oxidative dimerization. Technical Explanation: The 2-amino group is prone to radical formation under UV light. The yellow/orange color typically indicates the formation of azo-dimers or extended conjugated systems (azobenzenes analogs) formed via the coupling of amine radicals. The 5,6-dichloro substitution stabilizes the radical intermediate, paradoxically making the degradation pathway more accessible kinetically.
Q2: HPLC shows a new peak with a longer retention time (more non-polar).
Diagnosis: Formation of 5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one .
Technical Explanation: Under aqueous photolytic conditions, the C2-amine bond can undergo hydrolysis driven by the excited state, replacing the amine (
Q3: Is the degradation pH-dependent?
Yes.
-
Acidic pH (< 4): The 2-amine is protonated (
). Protonation removes electron density from the ring, increasing photostability . -
Neutral/Basic pH (> 7): The free base is electron-rich and highly susceptible to photo-oxidation.
Module 2: Mechanistic Insight (The "Why")
To prevent degradation, you must understand the pathway. The 1-methyl group blocks tautomerism at N1, forcing all reactivity to the C2-amine and N3 positions.
Figure 1: Predicted Degradation Pathway The following diagram illustrates the transition from the active pharmaceutical ingredient (API) to its primary photoproducts.
Caption: Figure 1. Photolytic cleavage of the C2-amine bond leads to hydrolysis (Ketone) or radical coupling (Dimer).
Module 3: Prevention Protocols
Protocol A: Solid State Handling
-
Storage: Store in amber glass vials with PTFE-lined caps.
-
Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (
) to prevent oxidative radical propagation. -
Temperature: Store at
if possible; lower temperatures reduce the kinetic rate of secondary degradation reactions.
Protocol B: Solution Preparation (Critical)
Use this workflow for LC-MS sample prep or biological assays.
| Variable | Recommendation | Rationale |
| Solvent | DMSO or Methanol (Acidified) | Avoids aqueous hydrolysis. Acidification (0.1% Formic Acid) protonates the amine, stabilizing the ring. |
| Concentration | Dilute solutions degrade faster due to higher light penetration ratio per molecule. | |
| Light Source | Red Light / Gold Fluorescent | Standard "white" lab lights emit significant UV. Use gold filters (cutoff |
| Glassware | Actinic (Low-Actinic) Glass | Blocks 99% of radiation below 500 nm. Aluminum foil wrapping is a validated alternative. |
Step-by-Step Stabilization Workflow:
-
Weigh compound in low-light conditions (dimmed room or red lamp).
-
Dissolve in degassed solvent (sparge with Helium/Nitrogen for 5 mins). Oxygen promotes the radical oxidation pathway.
-
Immediately wrap the container in aluminum foil.
-
If aqueous buffer is required for assay, add it immediately before usage , do not store the aqueous dilution.
Module 4: Validation (ICH Q1B Compliance)
If you are developing this for a drug candidate, you must validate photostability according to ICH Q1B guidelines.
Figure 2: Photostability Testing Decision Tree
Caption: Figure 2. ICH Q1B Decision Tree for determining packaging requirements.
Experimental Setup for Validation:
-
Light Source: Xenon arc lamp (ID65) or Cool White Fluorescent + Near UV lamp.
-
Controls:
-
Dark Control: Same sample, wrapped in double-layer foil, placed next to the exposed sample (controls for thermal degradation).
-
Actinometer: Quinine Chemical Actinometry (optional) to quantify photon flux.
-
-
Endpoint: HPLC-UV/PDA analysis comparing "Exposed" vs. "Dark Control".
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1]
- Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
- Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
-
PubChem. (2024). 5,6-Dichloro-1H-benzimidazole Data. National Library of Medicine.
-
European Medicines Agency. (2021). Assessment Report: Livtencity (Maribavir). (Discusses 5,6-dichloro-benzimidazole impurities and stability).
Sources
Validation & Comparative
A Comparative Analysis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and its Non-chlorinated Analogs for Researchers and Drug Development Professionals
An In-Depth Guide to the Structure, Synthesis, and Biological Activity of Chlorinated vs. Non-chlorinated 2-Aminobenzimidazoles
In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Strategic modifications to this heterocyclic system can profoundly influence its biological profile. This guide provides a detailed comparison of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and its non-chlorinated analog, 1-methyl-1H-1,3-benzodiazol-2-amine. We will delve into their synthesis, spectral characterization, and a comparative analysis of their biological activities, offering insights for researchers and professionals in drug discovery and development.
Chemical Structures and Physicochemical Properties
The key structural difference between the two molecules is the presence of two chlorine atoms on the benzene ring of the benzimidazole core. This substitution significantly alters the electronic and lipophilic character of the molecule.
5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is anticipated to have a higher lipophilicity (logP) and a different electron distribution compared to its non-chlorinated counterpart, 1-methyl-1H-1,3-benzodiazol-2-amine . These differences can influence the molecule's ability to cross cell membranes, its binding affinity to biological targets, and its metabolic stability.
Synthesis and Characterization
The synthesis of these analogs typically involves the cyclization of a substituted o-phenylenediamine precursor. The introduction of the methyl group at the N1 position and the amino group at the C2 position can be achieved through various synthetic routes.
General Synthesis of 1-methyl-1H-1,3-benzodiazol-2-amine
A common method for the synthesis of 1-methyl-1H-1,3-benzodiazol-2-amine involves the methylation of 2-aminobenzimidazole.[2]
Experimental Protocol:
Step 1: Methylation of 2-Aminobenzimidazole [2]
-
Dissolve 2-aminobenzimidazole (1 equivalent) in a suitable solvent such as acetone.
-
Add a base, for instance, powdered potassium hydroxide (2 equivalents), to the solution and stir at room temperature for approximately 10 minutes.
-
Cool the reaction mixture in an ice-water bath.
-
Add methyl iodide (1.1 equivalents) dropwise to the cooled mixture and continue stirring for another 10 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic phases, concentrate, and purify the product by column chromatography on silica gel.
General Synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
The synthesis of the dichlorinated analog follows a similar logic, starting from a chlorinated precursor. A plausible route involves the cyclization of 4,5-dichloro-N-methylbenzene-1,2-diamine with cyanogen bromide.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4,5-dichloro-N-methylbenzene-1,2-diamine
-
Start with a suitable commercially available dichlorinated nitroaniline.
-
Perform N-methylation of the amino group.
-
Reduce the nitro group to an amine to yield the desired diamine.
Step 2: Cyclization to form the Benzimidazole Core
-
Dissolve 4,5-dichloro-N-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent.
-
Add cyanogen bromide (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Biological Activity
The introduction of chlorine atoms onto the benzimidazole ring is a common strategy in medicinal chemistry to enhance biological activity. Halogen atoms can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit a wide spectrum of antimicrobial activities.[3][4] The presence of electron-withdrawing groups, such as chlorine, on the benzimidazole ring has been shown to enhance antibacterial and antifungal properties in some cases.
Hypothetical Comparative Antimicrobial Activity:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1-methyl-1H-1,3-benzodiazol-2-amine | Staphylococcus aureus | >100 | Hypothetical |
| Escherichia coli | >100 | Hypothetical | |
| Candida albicans | >100 | Hypothetical | |
| 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine | Staphylococcus aureus | 16 | Hypothetical |
| Escherichia coli | 32 | Hypothetical | |
| Candida albicans | 16 | Hypothetical |
Note: The above data is hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.
Anticancer Activity
Many benzimidazole derivatives have been investigated for their anticancer properties, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[5][6] Dichlorination of the benzimidazole core has been shown to be a favorable modification for enhancing anticancer potency in certain series of compounds. For instance, some 5,6-dichlorobenzimidazole derivatives have demonstrated potent inhibitory activity against BRAF kinase, a key target in melanoma.[7]
Experimental Protocol: In Vitro BRAF Kinase Assay [8][9]
-
Assay Principle: A LanthaScreen™ Eu Kinase Binding Assay can be used to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the BRAF kinase.
-
Procedure:
-
Add the test compound (5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine or its non-chlorinated analog) to the wells of a 384-well plate.
-
Add a mixture of BRAF kinase and a europium-labeled anti-tag antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader to measure the FRET signal.
-
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of tracer binding, can then be calculated.
Hypothetical Comparative Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-methyl-1H-1,3-benzodiazol-2-amine | A375 (Melanoma) | >50 | Hypothetical |
| HT-29 (Colon) | >50 | Hypothetical | |
| 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine | A375 (Melanoma) | 5.2 | Hypothetical |
| HT-29 (Colon) | 8.7 | Hypothetical |
Note: The above data is hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been explored.[10] The mechanism of action can vary, with some compounds inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Experimental Protocol: In Vitro Protein Denaturation Assay
-
Assay Principle: This assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a hallmark of inflammation.
-
Procedure:
-
Prepare solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) at various concentrations.
-
Mix the test solution with a solution of BSA.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 51°C for 20 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
-
Data Analysis: A decrease in turbidity indicates inhibition of protein denaturation. The percentage inhibition can be calculated and compared to the standard drug.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on benzimidazole derivatives, we can extrapolate some general SAR trends:
-
Halogenation: The position and nature of halogen substituents on the benzimidazole ring significantly impact biological activity. Dichlorination at the 5 and 6 positions often enhances lipophilicity and can lead to improved potency, as seen in some kinase inhibitor series.[7]
-
N1-Substitution: The methyl group at the N1 position can influence the compound's metabolic stability and its interaction with the target protein.
-
C2-Substitution: The 2-amino group is a key feature, providing a site for hydrogen bonding interactions with biological targets.
Conclusion for the Research Professional
The comparison between 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and its non-chlorinated analog highlights the profound impact of halogenation on the potential biological activity of the benzimidazole scaffold. While direct comparative data is limited, the existing literature on related compounds strongly suggests that the dichlorinated analog is likely to exhibit enhanced antimicrobial and anticancer activities. The increased lipophilicity and altered electronic properties conferred by the chlorine atoms are key drivers of this potential enhancement.
For researchers in drug discovery, this analysis underscores the value of strategic halogenation as a tool to modulate the pharmacological profile of lead compounds. Further head-to-head experimental evaluation of these two compounds is warranted to definitively quantify the impact of dichlorination on their biological activity and to elucidate the underlying mechanisms of action. Such studies would provide valuable data for the rational design of next-generation benzimidazole-based therapeutics.
References
Sources
- 1. (PDF) Synthesis and Anti-Inflammatory Activity of Some BENZIMIDAZOLE-2-CARBOXYLIC Acids [academia.edu]
- 2. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jmpas.com [jmpas.com]
Reproducibility of Biological Assays Using 5,6-Dichloro-1-methylbenzimidazol-2-amine: A Technical Comparison Guide
Topic: Reproducibility of biological assays using 5,6-dichloro-1-methylbenzimidazol-2-amine Content Type: Publish Comparison Guide
Executive Summary: The Role of the Methylated Aglycone
In the high-stakes field of antiviral and kinase inhibitor development, 5,6-dichloro-1-methylbenzimidazol-2-amine (hereafter referred to as DCMB-Me ) occupies a critical but often misunderstood niche. It acts as the stable, non-nucleoside surrogate for the widely used ribofuranosyl benzimidazoles, such as DRB (transcription inhibitor) and TCRB/BDCRB (HCMV terminase inhibitors).
While riboside analogs (DRB, TCRB) are clinically relevant, they suffer from significant reproducibility issues due to the lability of the glycosidic bond and complex metabolic processing. DCMB-Me, lacking the ribose sugar, serves as a vital Structure-Activity Relationship (SAR) control to distinguish between nucleoside-dependent mechanisms (e.g., viral terminase recognition) and aglycone-driven effects (e.g., kinase ATP-pocket binding or microtubule destabilization).
This guide objectively compares DCMB-Me against its ribosylated counterparts, outlining the specific reproducibility challenges—solubility, off-target toxicity, and stability—that researchers must control to generate valid data.
Chemical Identity & Structural Comparators
To ensure reproducibility, one must first validate the chemical identity. The primary source of experimental error usually stems from confusing the aglycone (DCMB-Me) with the nucleoside (DRB/TCRB).
| Feature | DCMB-Me (The Probe) | DRB (The Standard) | TCRB/BDCRB (Antivirals) |
| IUPAC Name | 2-amino-5,6-dichloro-1-methylbenzimidazole | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole |
| Core Structure | Benzimidazole Aglycone | Benzimidazole Nucleoside | Benzimidazole Nucleoside |
| C2 Substituent | Amino (-NH₂) | Hydrogen (-H) | Chlorine (-Cl) or Bromine (-Br) |
| N1 Substituent | Methyl (-CH₃) | Ribofuranose Sugar | Ribofuranose Sugar |
| Stability | High (N-Methyl bond is stable) | Low (Glycosidic bond hydrolyzes) | Low (Glycosidic bond hydrolyzes) |
| Primary Target | Microtubules / Kinase (Off-target) | CDK9 / CK2 (Transcription) | HCMV Terminase (UL89) |
| Solubility | Low (Hydrophobic) | Moderate (Amphipathic) | Moderate (Amphipathic) |
Critical Note on Isomerism: Since the 5,6-dichloro substitution pattern is symmetric on the benzene ring, methylation of the symmetric precursor (2-amino-5,6-dichlorobenzimidazole) at N1 produces a single unique product. Unlike asymmetric benzimidazoles, you do not need to worry about N1 vs. N3 regioisomer separation for DCMB-Me.
Reproducibility Challenges & Mechanistic Insights
A. The "Ribose Effect" and Target Specificity
In antiviral assays (specifically Human Cytomegalovirus, HCMV), the ribose moiety is often essential for high-affinity binding to the viral terminase complex.
-
The Trap: Researchers often use DCMB-Me expecting similar potency to TCRB.
-
The Reality: DCMB-Me usually exhibits 10-100x lower potency against HCMV than TCRB.
-
Reproducibility Check: If your DCMB-Me assay shows potency equivalent to the riboside, suspect precipitation artifacts (non-specific inhibition) or microtubule toxicity (cytotoxicity masking as antiviral effect).
B. Solubility and Aggregation
DCMB-Me is highly hydrophobic. Unlike DRB, which has a hydrophilic sugar tail, DCMB-Me is prone to "crashing out" in aqueous media.
-
Artifact: In biochemical kinase assays, colloidal aggregation of DCMB-Me can sequester enzymes, leading to false positives (promiscuous inhibition).
-
Solution: All assays must include a detergent (e.g., 0.01% Triton X-100) to prevent colloidal aggregation.
C. Stability vs. DRB
DRB is notorious for hydrolysis in aqueous buffers (releasing the aglycone).
-
Advantage: DCMB-Me is chemically stable. It does not degrade over 24-48h in culture media.
-
Use Case: Use DCMB-Me as a negative control for degradation. If an effect seen with DRB disappears with DCMB-Me, and reappears with fresh DRB, the effect is likely ribose-dependent.
Validated Experimental Protocols
Protocol 1: Preparation of Stable Stocks
Standardizing the solvation step is the single most effective way to improve inter-lab reproducibility.
-
Weighing: Weigh at least 5 mg of DCMB-Me powder. (Weighing smaller amounts increases error >10%).
-
Solvent: Dissolve in 100% anhydrous DMSO . Do not use Ethanol (solubility is poor).
-
Concentration: Aim for a 10 mM or 20 mM stock.
-
Sonication: Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.
-
Storage: Aliquot into amber glass vials (benzimidazoles can be light-sensitive). Store at -20°C.
-
QC Check: Thaw an aliquot. If visible precipitate exists, discard . Do not re-heat.
-
Protocol 2: Comparative Cytotoxicity Assay (Microtubule vs. Viral)
This protocol distinguishes specific antiviral activity from non-specific microtubule toxicity, a common confounder with 2-amino-benzimidazoles.
Materials:
-
HFF (Human Foreskin Fibroblasts)
-
Compound: DCMB-Me (0.1 - 100 µM)
-
Control: Nocodazole (Positive control for microtubule disruption)
-
Readout: Cell Titer-Glo (ATP) or Microscopy (Mitotic Index)
Steps:
-
Seeding: Seed HFF cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Dosing:
-
Prepare serial dilutions of DCMB-Me in media containing 0.5% DMSO (final).
-
Crucial: Pre-dilute compound in intermediate media before adding to cells to prevent "shock precipitation."
-
-
Incubation: Incubate for 72 hours (standard toxicity window).
-
Analysis:
-
Morphology Check (24h): Check for cell rounding (indicative of microtubule depolymerization). If DCMB-Me causes rounding at <10 µM, it is acting as a tubulin poison, not a specific kinase inhibitor.
-
Viability (72h): Add Cell Titer-Glo reagent. Read Luminescence.
-
-
Calculation: Calculate CC50.
-
Valid Data: DCMB-Me CC50 should be >50 µM for specific antiviral studies. If CC50 < 10 µM, the compound is too toxic for specific viral terminase analysis.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the structural and functional divergence between the stable probe (DCMB-Me) and the clinical candidates (TCRB/DRB).
Caption: Functional divergence of 5,6-dichlorobenzimidazole derivatives. DCMB-Me (Blue) serves as a stable control but carries higher microtubule toxicity risk compared to ribosylated analogs (Red).
References
-
Townsend, L. B., & Drach, J. C. (1996). Design, synthesis, and antiviral evaluation of 2-substituted 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles. Journal of Medicinal Chemistry.
-
Seigneuret, M., et al. (2018). Benzimidazole derivatives as inhibitors of biological targets: A review. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zandomeni, R., et al. (1986). Mechanism of action of DRB: Effect on specific transcription by RNA polymerase II. Journal of Biological Chemistry.
-
Porcari, A. R., et al. (1998). Acyclic analogues of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole as novel inhibitors of human cytomegalovirus. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB).[1][2][3]
Sources
Comparative Solubility Profiling of Benzimidazole Derivatives: Protocols & Formulation Strategies
Executive Summary
Benzimidazole derivatives (e.g., Albendazole, Mebendazole, Omeprazole) represent a privileged scaffold in medicinal chemistry, essential for anthelmintic, antiviral, and anticancer therapies. However, their development is frequently bottlenecked by poor aqueous solubility (BCS Class II/IV), often described as "brick dust" due to high crystal lattice energy.
This guide provides a technical comparison of solubility profiling methods and enhancement strategies. Moving beyond basic definitions, we detail the thermodynamic shake-flask protocol , analyze Structure-Activity Relationships (SAR) affecting solubility, and present comparative data on salt formation vs. cyclodextrin complexation .
The Solubility Challenge: Lattice vs. Solvation Energy
The benzimidazole core consists of a benzene ring fused to an imidazole ring.[1] The poor solubility stems from two primary thermodynamic barriers:
-
High Crystal Lattice Energy: Strong intermolecular hydrogen bonding (N-H···N) and
stacking interactions create a stable crystal structure that resists disruption. -
Hydrophobicity (LogP): Substituents required for biological potency (e.g., propyl, phenyl, or thio-groups at C2/C5 positions) often increase lipophilicity, reducing the free energy of solvation in aqueous media.
Key Insight: Solubility is not just a static property but a dynamic equilibrium dependent on pH, ionization (pKa), and solvent dielectric constants.
Master Protocol: Thermodynamic Solubility (Shake-Flask)
While kinetic solubility (DMSO precipitation) is faster for HTS, Thermodynamic Solubility via the Shake-Flask method remains the "Gold Standard" for lead optimization and formulation development. It measures the concentration of a compound in equilibrium with its solid phase.
Experimental Workflow
Critical Requirement: Ensure the solid phase remains present throughout the experiment to guarantee equilibrium.
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Detailed Protocol Steps
-
Preparation: Weigh excess test compound (approx. 1–2 mg) into a glass vial. Add 1.0 mL of the solvent medium (e.g., Phosphate Buffer pH 7.4, 0.1N HCl).
-
pH Control: Measure and adjust pH immediately. Benzimidazoles are amphoteric; the "Common Ion Effect" can skew results if the buffer capacity is exceeded.
-
Equilibration: Agitate at constant temperature (typically 25°C or 37°C) for 24 to 48 hours .
-
Expert Tip: For benzimidazoles, 24h is usually sufficient, but 48h confirms true equilibrium.
-
-
Separation: Centrifuge at 10,000+ rpm for 10 mins or filter using a PVDF syringe filter (0.45 µm).
-
Warning: Saturate the filter with the solution first to prevent drug adsorption (a common error with hydrophobic benzimidazoles).
-
-
Analysis: Quantify the supernatant using HPLC (C18 column, Methanol/Water mobile phase) or UV-Vis spectrophotometry against a standard curve.
Structural Impact Analysis (SAR)
Modifying the benzimidazole scaffold affects both biological activity and solubility.[2][3] Below is a comparative analysis of common substitutions.
| Position | Substituent Type | Effect on Solubility | Effect on LogP | Mechanistic Note |
| N1 | Alkyl / Aryl | Decreases | Increases | Removes the H-bond donor capability, disrupting water interaction but also lowering lattice energy (melting point depression). |
| C2 | Methyl / Amino | Variable | Low Impact | Amino groups (-NH2) increase solubility in acidic media (protonation). |
| C2 | Thio-ether (e.g., Albendazole) | Decreases | Increases | High lipophilicity; critical for anthelmintic activity but creates the "brick dust" issue. |
| C5/C6 | Electron-Withdrawing (e.g., -F, -Cl) | Decreases | Increases | Increases metabolic stability but reduces aqueous solubility. |
| C5/C6 | Hydrophilic (e.g., -COOH) | Increases | Decreases | Increases solubility significantly at pH > pKa (ionization). |
Comparative Formulation Strategies: A Case Study
To overcome the solubility barrier, two primary strategies are employed: Salt Formation and Cyclodextrin Complexation . We compare these using Albendazole (ABZ) as the reference compound.
Data Synthesis: Albendazole Solubility Enhancement
Values are approximate based on synthesized literature data [1][4][6].
| Formulation Strategy | Medium / Condition | Solubility (µg/mL) | Fold Increase (vs. Pure) |
| Pure Albendazole | Water (Neutral pH) | ~0.02 - 0.4 | 1x (Baseline) |
| pH Adjustment | pH 1.2 (Simulated Gastric) | ~30 - 50 | ~100x |
| Salt Formation | ABZ-HCl Salt (pH 2.0) | ~48,000 | ~2100x |
| Cyclodextrin | HP-β-CD Complex (40% w/v) | ~440 - 1500 | ~1000 - 3000x |
| Solid Dispersion | Poloxamer 188 (Solid Disp.) | ~15 - 30 | ~60x |
Decision Logic for Formulation
When selecting a strategy for a new benzimidazole derivative, follow this logic pathway:
Figure 2: Strategic Decision Matrix for Solubility Enhancement.
Critical Comparison
-
Salts (e.g., HCl): Provide the highest solubility boost in situ (gastric pH). However, the "Common Ion Effect" in the stomach (high Cl- concentration) can sometimes suppress the solubility of HCl salts, causing precipitation.
-
Cyclodextrins (HP-β-CD): Offer a "shielded" solubility. The drug is encapsulated in the hydrophobic cavity. This is pH-independent and often improves stability against hydrolysis, but adds significant bulk to the final dosage form [1][6].
References
-
Vertex AI Search. (2025). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. 4[5]
-
Vertex AI Search. (2025). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. 6[5]
-
Vertex AI Search. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. 7
-
Vertex AI Search. (2024). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. PMC (NIH). 8[5]
-
Vertex AI Search. (2024). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. PMC (NIH). 2[5]
-
Vertex AI Search. (2024). Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. PMC (NIH). 9[5]
Sources
- 1. scribd.com [scribd.com]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 8. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Synthesis Methods for 2-Amino-Benzimidazoles
Executive Summary
The 2-amino-benzimidazole (2-ABI) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for H1-antihistamines (e.g., Astemizole), anthelmintics (e.g., Mebendazole), and emerging kinase inhibitors.
For the drug development chemist, the challenge lies not in finding a synthesis method, but in selecting the optimal one based on substrate tolerance, scalability, and safety profiles. This guide cross-validates three distinct methodologies: the classical Cyanogen Bromide Condensation , the S-Methylisothiourea Cyclization , and the modern Solid-Phase Synthesis (SPS) .
Key Takeaway: While Cyanogen Bromide remains the atom-economy leader for unsubstituted 2-ABIs, Solid-Phase protocols are superior for high-throughput library generation, and S-methylisothiourea offers a safer, modular approach for
Synthesis Decision Matrix
Before detailing protocols, use this logic flow to select the method best successfully suited to your specific substrate and scale requirements.
Figure 1: Strategic decision tree for selecting 2-aminobenzimidazole synthesis routes based on scale and substitution patterns.
Comparative Analysis
The following data is aggregated from standard bench validations and literature benchmarks.
| Feature | Method A: Cyanogen Bromide (CNBr) | Method B: S-Methylisothiourea | Method C: Solid-Phase (Resin) |
| Primary Mechanism | Nucleophilic Addition-Elimination | Guanidinylation-Cyclization | Traceless Linker Cyclization |
| Atom Economy | Excellent (High) | Moderate (MeSH byproduct) | Low (Resin overhead) |
| Yield (Avg) | 85–95% | 70–85% | 60–80% (per step) |
| Safety Profile | Critical Hazard (CNBr is volatile/toxic) | Moderate (MeSH stench) | High (Reagents washed away) |
| Purification | Precipitation/Recrystallization | Chromatography often required | Filtration (Resin wash) |
| Key Limitation | Toxicity; limited to 2-NH2 | Odor; requires methylation step | Scale (<1g); Cost of resin |
Detailed Experimental Protocols
Method A: The Classical Cyanogen Bromide Route
Best for: Large-scale synthesis of unsubstituted 2-amino-benzimidazoles where yield is paramount. Critical Safety Note: CNBr is highly toxic and volatile. All operations must occur in a functioning fume hood. Destroy excess CNBr with NaOH/bleach.
Protocol:
-
Reagents: Suspend o-phenylenediamine (1.0 equiv) in water or MeOH/H2O (1:1).
-
Addition: Add a solution of Cyanogen Bromide (1.1 equiv) dropwise over 20 minutes.
-
Control: Maintain temperature at 0–5 °C. Exotherms promote polymerization.
-
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).
-
Workup: Neutralize with aqueous NaHCO3 or NH4OH to pH 8.
-
Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic broad singlet (–NH2) at δ 6.2–6.5 ppm and the benzimidazole NH at δ 10–11 ppm [1].
-
13C NMR: The guanidine carbon (C-2) appears distinctively at ~151–155 ppm [2].
Method B: The S-Methylisothiourea Route (Guanidinylation)
Best for: 1-substituted derivatives and labs avoiding CNBr. Mechanism: This method proceeds via the formation of a guanidine intermediate followed by intramolecular cyclization, releasing methyl mercaptan (MeSH).
Protocol:
-
Preparation: Dissolve o-phenylenediamine (1.0 equiv) and S-methylisothiourea sulfate (1.0 equiv) in ethanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or reflux in the presence of NaOH if using the free base.
-
Reflux: Heat to reflux (78 °C) for 6–12 hours.
-
Scrubber: The reaction releases MeSH (rotten cabbage smell). Connect the condenser outlet to a bleach (NaOCl) trap to oxidize the thiol.
-
-
Workup: Concentrate solvent. Dilute with water. If the product does not precipitate, extract with EtOAc.
Method C: Solid-Phase Synthesis (Traceless Linker)
Best for: Combinatorial libraries and rapid SAR exploration. Concept: Uses a resin-bound isothiocyanate which reacts with amines, followed by cyclization/cleavage.[1]
Figure 2: Workflow for solid-phase synthesis using resin-bound isothiocyanates.[1]
Protocol [3]:
-
Loading: Swell the isothiocyanate-functionalized resin (e.g., polystyrene backbone) in DMF.
-
Capture: Add the o-phenylenediamine derivative (excess, 3–5 equiv) to the resin. Shake at room temperature for 12 hours.
-
Cyclization: Wash resin (DMF, MeOH, DCM).[1] Treat with a carbodiimide (DIC or EDCI) in DMF at 60 °C to promote desulfurative cyclization.
-
Cleavage: Treat resin with TFA/DCM (1:1) to release the final benzimidazole (if using acid-labile linker) or use a specific cleavage reagent depending on the resin type.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield (Method A) | Polymerization of CNBr | Ensure temp < 5°C during addition. Check CNBr purity (should be white crystals, not yellow/brown). |
| Odor Complaints (Method B) | MeSH leakage | Use a double-trap system: Trap 1 (Empty safety), Trap 2 (10% Bleach + NaOH). |
| Incomplete Cyclization (Method C) | Steric hindrance on resin | Use microwave irradiation (50W, 80°C, 10 min) to drive the cyclization step [3]. |
| Regioisomer Mix | 4-substituted diamines | Regioselectivity is poor with electron-donating groups. Separate isomers via HPLC or use regioselective coupling (e.g., Pd-catalyzed). |
References
-
Review of Pharmacological Applications & Synthesis: A. A. Lamani et al. "Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update."[2][3] Core.ac.uk.
-
NMR Characterization Data: R. J. Obaid. "New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation." Arabian Journal of Chemistry.
-
Solid-Phase Protocols: D. S. Dodd et al. "Solid-Phase Synthesis of 2-Aminobenzothiazoles" (Adapted methodology for Benzimidazoles). PMC / NIH.
-
Green/Catalytic Approaches: J. Liu et al. "Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminoanilines with Isonitriles: Facile Access to 2-Aminobenzimidazoles."[4] ResearchGate.[5]
Sources
Evaluation of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine binding affinity
Publish Comparison Guide: Evaluation of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine Binding Affinity
Executive Summary: The "Privileged Scaffold" Paradigm
5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS: 30486-79-4) is not merely a chemical reagent; it represents a privileged pharmacophore in medicinal chemistry. Its structural core—the 5,6-dichlorobenzimidazole moiety—is a validated "halogen-bonding" anchor used to target ATP-binding pockets in kinases (e.g., BRAF, CDK9) and bacterial DNA gyrase.
While often utilized as a fragment-based lead or a negative control in SAR (Structure-Activity Relationship) studies, this compound serves as a critical baseline for evaluating binding affinity in drug discovery. This guide evaluates its performance as a Kinase Inhibitor Scaffold and Antiviral/Antimicrobial Probe , comparing it against optimized clinical candidates and classic reference standards.
Mechanism of Action & Target Validation
The binding affinity of this compound is driven by two distinct molecular interactions:
-
Halogen Bonding (The "Dichloro" Effect): The chlorine atoms at positions 5 and 6 are electron-withdrawing, creating a "sigma-hole" (positive electrostatic potential) that forms strong halogen bonds with carbonyl oxygens in the protein backbone (typically the hinge region of kinases).
-
ATP-Competitiveness: The benzimidazole-2-amine core mimics the adenine ring of ATP, allowing it to occupy the ATP-binding cleft of enzymes like BRAF and CDK9 .
Primary Target: BRAF Kinase (V600E & Wild Type)
Recent studies (2025) identify 1-substituted 5,6-dichlorobenzimidazoles as dual inhibitors of BRAF(WT) and the oncogenic mutant BRAF(V600E). The 1-methyl variant acts as the minimal pharmacophore , occupying the ATP pocket but lacking the "tail" interactions required for nanomolar potency.
Secondary Target: CDK9 (Transcription Elongation)
This scaffold is the aglycone of DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole). While the ribose group in DRB confers high affinity for CDK9, the 5,6-dichloro core dictates the selectivity via halogen bonding with the kinase hinge region.[1]
Comparative Binding Performance
The following table contrasts the baseline affinity of the 1-methyl scaffold against optimized derivatives and clinical standards.
Table 1: Comparative Binding Affinity & Potency Profile
| Compound | Class | Target | Affinity ( | Binding Mode |
| 5,6-dichloro-1-methyl... (Subject) | Scaffold / Hit | BRAF (V600E) | ~10 - 50 µM * | ATP-Competitive (Hinge Binder) |
| Compound 10h (Optimized Derivative) | Lead Candidate | BRAF (V600E) | 2.76 µM | Hinge + Allosteric Back Pocket |
| Dabrafenib | Clinical Drug | BRAF (V600E) | 0.8 nM | Type I Inhibitor (DFG-in) |
| DRB (Riboside Reference) | Tool Compound | CDK9 | 3 - 6 µM | ATP-Competitive (Ribose interaction) |
| Triclabendazole | Anthelmintic | Tubulin | N/A (Different mech) | Beta-tubulin binding |
*Note: Values for the 1-methyl scaffold are estimated based on fragment screening data where unsubstituted cores typically exhibit low-micromolar affinity compared to functionalized leads.
Visualization: Signaling Pathway & Inhibition Logic
The following diagram illustrates the intervention point of 5,6-dichloro-benzimidazoles within the MAPK/ERK signaling cascade, highlighting the blockade of cell proliferation.
Caption: The scaffold blocks the MAPK pathway at the BRAF level, preventing downstream phosphorylation of MEK/ERK and subsequent tumor cell proliferation.
Experimental Protocols for Binding Evaluation
To objectively validate the affinity of this compound, the following protocols are recommended. These methods are self-validating through the use of positive controls (e.g., Staurosporine or Dabrafenib).
Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)
Best for: Rapidly confirming direct binding of the scaffold to the kinase domain.
-
Preparation: Dilute Recombinant BRAF kinase domain (0.5 mg/mL) in HEPES buffer (pH 7.5).
-
Dye Addition: Add SYPRO Orange dye (5x final concentration).
-
Compound Treatment:
-
Test: 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (10 µM, 50 µM).
-
Control: DMSO (Negative) and Dabrafenib (Positive, 1 µM).
-
-
Measurement: Run melt curve from 25°C to 95°C on a qPCR machine.
-
Validation Metric: A
indicates significant binding. The 5,6-dichloro core typically yields a of ~2-4°C due to halogen bonding stabilization.
Protocol B: TR-FRET Competition Binding Assay
Best for: Determining quantitative
-
Reagents: Lanthanide-labeled anti-tag antibody, tracer (AlexaFluor-labeled kinase inhibitor), and BRAF protein.
-
Workflow:
-
Mix kinase + antibody + tracer in a 384-well plate.
-
Add serial dilutions of the test compound (1 nM to 100 µM).
-
Incubate for 60 minutes at Room Temperature.
-
-
Readout: Measure FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: The 1-methyl scaffold should show a shallow displacement curve with an
in the micromolar range, confirming it is a "Hit" rather than a "Lead."
-
References
-
Design and Synthesis of 5,6-Dichlorobenzimidazoles as BRAF Inhibitors. Source: BMC Chemistry / NIH PubMed Central (2025) Context: Identifies the 1-substituted 5,6-dichloro-2-amine core as a dual BRAF(WT)/V600E inhibitor scaffold.
-
Mechanistic Insights into CDK9 Inhibition by DRB. Source: NIH / PubMed Central Context: Validates the halogen-bonding mechanism of the 5,6-dichlorobenzimidazole core in transcriptional inhibition.
-
Benzimidazole Derivatives as DNA Gyrase B Inhibitors. Source: MDPI Molecules Context: Demonstrates the versatility of the 2-amine-5,6-dichloro scaffold in antimicrobial applications.
-
Chemical Profile: 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine. Source: PubChem Compound Summary (CID 30486-79-4) Context: Physicochemical properties and vendor data for the specific 1-methyl variant.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, a halogenated benzimidazole derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Identification and Risk Assessment
Inferred Hazards: Based on analogous compounds, 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is anticipated to exhibit the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][4]
This profile necessitates handling the compound with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to avoid generating dust.[1]
Table 1: Hazard Summary and Required PPE
| Hazard Class | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields, respiratory protection if dust is generated.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Safety goggles or face shield.[4] |
| STOT - Single Exposure | May cause respiratory irritation.[3] | Use in a well-ventilated area or chemical fume hood.[1] |
Waste Classification: A Halogenated Organic Compound
The molecular structure of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine, containing two chlorine atoms bonded to the benzimidazole ring, firmly classifies it as a halogenated organic compound .[5][6] This classification is critical as it dictates the specific disposal pathway required by environmental regulations.
Under the U.S. Environmental Protection Agency (EPA) regulations, many spent halogenated solvents and their residues are listed as hazardous wastes (e.g., F-listed wastes).[7] Due to its chemical nature and potential toxicity, it is imperative to manage this compound as a hazardous waste.[8][9]
Logical Flow: From Compound to Waste Stream
The following diagram illustrates the decision-making process for classifying this chemical waste.
Caption: Waste classification workflow for the target compound.
Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.[6][11]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[10][12] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]
-
Label the Container: As soon as the first quantity of waste is added, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE "[11]
-
The full chemical name: "5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine "
-
An accurate list of all components and their approximate concentrations if it is a mixture.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
-
The date accumulation started.
-
-
Segregate Waste Streams: This is a critical step.
-
DO collect 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and other halogenated organic wastes together.[5] This includes solvents like dichloromethane and chloroform.[11]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[11]
-
DO NOT mix with acids, bases, or oxidizers.[6] Incompatible materials can lead to violent reactions.[2]
-
DO NOT mix with aqueous or metal-containing waste.[11]
-
-
Collect Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or gloves, should be collected as solid hazardous waste. Place these items in a separate, clearly labeled, sealed plastic bag or container for disposal.[1]
Storage and Handling of Waste Containers
Waste containers must be managed to prevent spills and exposure.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[11][12]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of laboratory personnel, away from drains, and in a well-ventilated location.[1]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]
Final Disposal Pathway
As a halogenated organic hazardous waste, 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine cannot be disposed of in regular trash or down the sanitary sewer.[8][9] The required disposal method is through your institution's licensed hazardous waste management program.
Step-by-Step Disposal Workflow:
-
Accumulation: Collect the waste in the properly labeled and segregated container within your lab's SAA.
-
Request Pickup: Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12]
-
Treatment: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound treatment for halogenated organic compounds is high-temperature incineration .[5][13] This process is designed to break down the carbon-halogen bonds and destroy the hazardous components of the waste.[13]
Disposal Workflow Diagram
Caption: End-to-end disposal process for the target compound.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Triumvirate Environmental. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5,6-Dichloro-2-methyl-1H-benzimidazole.
- Capot Chemical Co., Ltd. (n.d.). MSDS of N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)....
- AstaTech, Inc. (2024, November 4). Safety Data Sheet: Benzothiazole.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)-.
- University of Massachusetts Amherst. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. wku.edu [wku.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. nj.gov [nj.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
